3-Hydroxyanthranilic Acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI Key |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)N)C(=O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Function of 3-Hydroxyanthranilic Acid-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyanthranilic acid (3-HAA), a key intermediate in the kynurenine (B1673888) pathway of tryptophan metabolism, has emerged as a molecule with multifaceted biological activities. Its deuterated isotopologue, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), serves as an indispensable tool for the accurate quantification of endogenous 3-HAA in complex biological matrices. This technical guide provides a comprehensive overview of the biological functions of 3-HAA, with a focus on its anti-inflammatory, neuroprotective, and immunomodulatory roles. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this intriguing metabolite.
Introduction to 3-Hydroxyanthranilic Acid and its Deuterated Analog
3-Hydroxyanthranilic acid is a naturally occurring metabolite derived from the enzymatic conversion of 3-hydroxykynurenine by the enzyme kynureninase. It occupies a central position in the kynurenine pathway, a major route of tryptophan catabolism. While historically viewed as a simple intermediate, recent research has unveiled its potent biological effects, ranging from the modulation of inflammatory responses to the regulation of neuronal survival.[1][2]
This compound is a stable isotope-labeled form of 3-HAA. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from the endogenous, unlabeled 3-HAA by mass spectrometry. This property makes 3-HAA-d3 an ideal internal standard for isotope dilution mass spectrometry, the gold standard for quantitative analysis of small molecules in biological samples. Its use ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Core Biological Functions of 3-Hydroxyanthranilic Acid
The biological activities of 3-HAA are diverse and context-dependent, encompassing both protective and potentially detrimental effects.
Anti-inflammatory and Immunomodulatory Effects
A significant body of evidence points to the potent anti-inflammatory properties of 3-HAA. It exerts these effects through multiple mechanisms:
-
Inhibition of Pro-inflammatory Cytokine Production: 3-HAA has been shown to suppress the production of key pro-inflammatory cytokines in various immune cells.[3][4] Treatment of dendritic cells and glial cells with 3-HAA leads to a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[3]
-
Suppression of the NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. 3-HAA has been demonstrated to inhibit the activation of the NF-κB pathway, thereby downregulating the inflammatory cascade.[5] This inhibition is, at least in part, mediated through the suppression of the PI3K/Akt/mTOR signaling axis.[5]
-
Induction of Heme Oxygenase-1 (HO-1): 3-HAA is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with well-established anti-inflammatory and cytoprotective functions.[1][2][6] The induction of HO-1 by 3-HAA is mediated by the activation of the transcription factor Nrf2.[6] The products of the HO-1 reaction, namely carbon monoxide, biliverdin, and iron, contribute to the resolution of inflammation.
Neuroprotective Roles
In the central nervous system, 3-HAA exhibits significant neuroprotective properties, particularly in the context of inflammation-driven neuronal damage.
-
Reduction of Glial Activation and Neuroinflammation: By suppressing the production of inflammatory mediators from microglia and astrocytes, 3-HAA mitigates the neurotoxic environment associated with neuroinflammatory conditions.[1][2]
-
Protection Against Cytokine-Induced Neuronal Death: 3-HAA has been shown to protect neurons from apoptosis induced by pro-inflammatory cytokines.[1][2] This neuroprotective effect is largely attributed to its ability to induce the expression of the anti-apoptotic and antioxidant enzyme HO-1 in astrocytes.[1][2]
Potential Role in Aryl Hydrocarbon Receptor (AhR) Signaling
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and gut homeostasis. Several tryptophan metabolites are known ligands for AhR.[7] While 3-HAA itself is not a direct high-affinity ligand for AhR, it has been shown to enhance the AhR-dependent gene transcription driven by another kynurenine pathway metabolite, L-kynurenine.[8] This synergistic effect is mediated through the interaction of 3-HAA with the nuclear coactivator 7 (NCOA7), which then increases the association between NCOA7 and AhR.[8] This suggests an indirect modulatory role for 3-HAA in AhR signaling, particularly in dendritic cells.
Quantitative Data on the Biological Activities of 3-Hydroxyanthranilic Acid
The following tables summarize the quantitative effects of 3-HAA on various biological parameters.
Table 1: Effect of 3-Hydroxyanthranilic Acid on Cytokine Production
| Cell Type | Stimulus | 3-HAA Concentration (µM) | Cytokine | Percent Inhibition (%) | Reference |
| Human Fetal Microglia | Poly(I:C) (10 µg/mL) | 100 | TNF-α | ~50 | [4] |
| Human Fetal Microglia | LPS (100 ng/mL) | 100 | TNF-α | ~40 | [4] |
| Human Fetal Astrocytes | IL-1β (10 ng/mL) | 100 | IP-10 | ~80 | [4] |
| Human Fetal Astrocytes | Poly(I:C) (10 µg/mL) | 100 | IP-10 | ~40 | [4] |
| Bone Marrow-Derived Dendritic Cells | LPS | Not Specified | IL-12 | Significant Reduction | [3] |
| Bone Marrow-Derived Dendritic Cells | LPS | Not Specified | IL-6 | Significant Reduction | [3] |
| Bone Marrow-Derived Dendritic Cells | LPS | Not Specified | TNF-α | Significant Reduction | [3] |
Table 2: Effect of 3-Hydroxyanthranilic Acid on Cellular Signaling and Viability
| Cell Type | Parameter | 3-HAA Concentration | Effect | Reference |
| RAW 264.7 Macrophages | NF-κB Activation (LPS-induced) | 0.1-10 µg/mL | Marked Inhibition | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HO-1 Expression | 1-50 µM | Dose-dependent Induction | [6] |
| Cerebellar Granule Neurons | Neuronal Viability (in combination with Anthranilic Acid) | 100 µM | Neurotoxic at high AA ratios | [9] |
Experimental Protocols
Quantification of 3-Hydroxyanthranilic Acid in Biological Samples using 3-HAA-d3 and LC-MS/MS
This protocol provides a general framework for the analysis of 3-HAA. Specific parameters may require optimization based on the instrument and matrix.
4.1.1. Sample Preparation
-
Thawing: Thaw biological samples (e.g., plasma, serum, tissue homogenate, cell culture supernatant) on ice.
-
Internal Standard Spiking: Add a known amount of 3-HAA-d3 solution (e.g., in methanol) to each sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing 0.1% formic acid.
-
Vortexing and Incubation: Vortex the samples vigorously for 1 minute and incubate at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) is common.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 3-HAA and 3-HAA-d3.
-
3-HAA: The exact MRM transitions will need to be optimized but are based on the fragmentation of the protonated molecule [M+H]+.
-
3-HAA-d3: The precursor ion will be shifted by +3 Da compared to unlabeled 3-HAA, while the product ions may or may not be shifted depending on the location of the deuterium atoms.
-
-
Data Analysis: Quantify the amount of endogenous 3-HAA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of 3-HAA and a fixed concentration of 3-HAA-d3.
Heme Oxygenase-1 (HO-1) Induction Assay
4.2.1. Cell Culture and Treatment
-
Plate cells (e.g., astrocytes, HUVECs) in appropriate culture vessels and allow them to adhere.
-
Treat the cells with various concentrations of 3-HAA for a specified period (e.g., 24 hours). Include a vehicle control.
4.2.2. Western Blot Analysis for HO-1 Protein Expression
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the HO-1 band intensity to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Anti-inflammatory Signaling Pathways of 3-HAA.
Experimental Workflow
Caption: Workflow for 3-HAA Quantification using 3-HAA-d3.
Conclusion
3-Hydroxyanthranilic acid is a biologically active metabolite with significant anti-inflammatory and neuroprotective properties. Its deuterated analog, 3-HAA-d3, is an essential tool for its accurate quantification in biological systems. The mechanisms of action of 3-HAA, primarily through the inhibition of the NF-κB pathway and the induction of heme oxygenase-1, make it an attractive target for therapeutic development in a range of inflammatory and neurodegenerative diseases. Further research into its complex biological roles and the development of robust analytical methods will be crucial for translating these findings into clinical applications.
References
- 1. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tryptophan metabolite 3-hydroxyanthranilic acid suppresses T cell responses by inhibiting dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of LPS-induced inflammatory mediators by 3-hydroxyanthranilic acid in macrophages through suppression of PI3K/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyanthranilic acid, one of L-tryptophan metabolites, inhibits monocyte chemoattractant protein-1 secretion and vascular cell adhesion molecule-1 expression via heme oxygenase-1 induction in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engagement of Nuclear Coactivator 7 by 3-Hydroxyanthranilic Acid Enhances Activation of Aryl Hydrocarbon Receptor in Immunoregulatory Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Hydroxyanthranilic Acid-d3 in Elucidating the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine (B1673888) pathway (KP) is a crucial metabolic route of tryptophan, implicated in a wide range of physiological and pathological processes, including neurodegeneration, inflammation, and cancer. Accurate quantification of its metabolites is paramount for understanding its role in disease and for the development of novel therapeutics. This technical guide provides an in-depth overview of the use of isotopically labeled internal standards, specifically 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), in the precise measurement of kynurenine pathway metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols, quantitative data, and pathway and workflow visualizations are presented to aid researchers in implementing robust analytical methods for KP research.
Introduction: The Kynurenine Pathway and the Significance of 3-Hydroxyanthranilic Acid
The kynurenine pathway is the primary route for tryptophan degradation in the body.[1] This complex cascade of enzymatic reactions produces several neuroactive and immunomodulatory metabolites.[1] A key intermediate in this pathway is 3-hydroxyanthranilic acid (3-HAA). 3-HAA is situated at a critical juncture, where it can be either converted to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid, or enter a pathway leading to the formation of picolinic acid.[2] Given the neurotoxic potential of quinolinic acid, the metabolic fate of 3-HAA is of significant interest in the study of neurodegenerative disorders.[3]
The dual role of 3-HAA itself is also a subject of intense research. It has been shown to possess both pro-oxidant and antioxidant properties, contributing to both neuronal damage and protection depending on the cellular context.[4] This highlights the importance of accurately measuring its concentration in biological samples to understand its contribution to health and disease.
The Role of this compound in Quantitative Analysis
In the realm of quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision. This compound (3-HAA-d3) is the deuterated analogue of 3-HAA and serves as an ideal internal standard for its quantification. By introducing a known amount of 3-HAA-d3 into a biological sample at an early stage of preparation, it co-elutes with the endogenous, non-labeled 3-HAA during liquid chromatography and is detected by the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard allows for precise quantification, as it corrects for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte.
Quantitative Data for LC-MS/MS Analysis of 3-Hydroxyanthranilic Acid
The following tables summarize key quantitative parameters for the analysis of 3-hydroxyanthranilic acid using LC-MS/MS with 3-HAA-d3 as an internal standard. These values are compiled from various published methods and may vary depending on the specific instrumentation, chromatographic conditions, and sample matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 | Not specified | [5] |
| This compound | Not specified | Not specified | Not specified | |
| Note: Specific MRM transitions for 3-HAA-d3 were not explicitly detailed in the provided search results. These would typically be a +3 Da shift from the precursor and/or product ion of the unlabeled compound. |
| Parameter | Value | Matrix | Reference |
| Linearity Range | 1.2 - 5000 ng/mL | Serum | [5] |
| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL | Serum | [5] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | Serum | [5] |
| Linearity Range | 1.6 - 780 nmol/L | Plasma | [6] |
| Calibration Range | 2 - 19837 nmol/L | Cerebrospinal Fluid (CSF) | [6] |
Experimental Protocols
Sample Preparation from Human Plasma and Cerebrospinal Fluid (CSF)
This protocol is a generalized procedure based on common methodologies for the extraction of kynurenine pathway metabolites.[1][7]
Materials:
-
Human plasma or CSF samples
-
Internal Standard (IS) working solution containing 3-HAA-d3 (concentration to be optimized, typically in the range of the expected endogenous analyte concentration)
-
Ice-cold methanol (B129727) (MeOH)
-
Acidified mobile phase (e.g., 0.2% formic acid in water)
-
Centrifuge capable of refrigeration
-
Nitrogen evaporator
Procedure:
-
Thaw plasma or CSF samples at room temperature.
-
In a microcentrifuge tube, add 10 µL of the IS working solution to 10 µL of the plasma or CSF sample. For calibration standards, use 10 µL of the calibration standard solution instead of the sample.
-
Add 10 µL of acidified mobile phase.
-
To precipitate proteins, add 150 µL of ice-cold MeOH.
-
Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 40 µL of acidified mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general LC-MS/MS conditions. Specific parameters should be optimized for the instrument in use.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Luna C18).[5]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with an acidic modifier.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As specified in Table 1. The transitions for 3-HAA-d3 and other kynurenine pathway metabolites should be optimized.
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum signal intensity.
Visualizations
Kynurenine Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxykynurenine and 3-hydroxyanthranilic acid generate hydrogen peroxide and promote alpha-crystallin cross-linking by metal ion reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Technical Guide to the Properties and Potential of Deuterated 3-Hydroxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-hydroxyanthranilic acid (3-HAA), a key metabolite of the tryptophan kynurenine (B1673888) pathway, and explores the potential benefits of its deuterated form in research and drug development. While specific experimental data on deuterated 3-HAA is not extensively available in public literature, this document extrapolates its potential properties based on the known characteristics of 3-HAA and the established principles of deuteration in medicinal chemistry.
Introduction to 3-Hydroxyanthranilic Acid (3-HAA)
3-Hydroxyanthranilic acid is an intermediate product in the metabolism of tryptophan.[1][2][3] It is an oxidation product of tryptophan metabolism and is considered a redox-active compound with diverse biological activities.[4][5][6] 3-HAA has garnered interest for its anti-inflammatory, neuroprotective, and lipid-lowering effects, making it a subject of investigation for cardiovascular diseases, tumors, and metabolic disorders.[7] It is known to be a free radical scavenger but has also been implicated as a potential carcinogen.[1][6]
Physicochemical Properties
The fundamental properties of non-deuterated 3-HAA are well-characterized and provide a baseline for understanding its deuterated analogue.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |
| Molar Mass | 153.137 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | 240–265 °C (decomposes) | --INVALID-LINK-- |
| Solubility in water | Low | --INVALID-LINK-- |
| UV-vis (λmax) | 298 nm | --INVALID-LINK-- |
The Rationale for Deuteration
Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen.[8] The substitution of hydrogen with deuterium at specific positions in a molecule can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8] This "kinetic isotope effect" can lead to several desirable pharmacokinetic modifications:
-
Increased Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.[8]
-
Improved Bioavailability: A higher concentration of the parent drug may reach systemic circulation.[8]
-
Reduced Toxic Metabolites: Blocking certain metabolic pathways can decrease the formation of harmful byproducts.[8]
-
Enhanced Efficacy: A longer duration of action may improve therapeutic outcomes.
The approval of deuterated drugs like Austedo® (deutetrabenazine) and Sotyktu™ (deucravacitinib) has validated this approach in drug development.[8]
Metabolism of 3-Hydroxyanthranilic Acid
3-HAA is a central molecule in the kynurenine pathway of tryptophan metabolism.[7][9] It is formed from 3-hydroxykynurenine by the enzyme kynureninase.[2] Subsequently, 3-HAA is a substrate for 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), which converts it to 2-amino-3-carboxymuconate-semialdehyde (ACMS).[9] ACMS is an unstable intermediate that can either spontaneously cyclize to form quinolinic acid, an NMDA receptor agonist, or be enzymatically converted to picolinic acid.[9]
Metabolic Pathway of 3-Hydroxyanthranilic Acid
Caption: Metabolic conversion of Tryptophan to downstream metabolites via 3-HAA.
Potential Impact of Deuteration on 3-HAA
Deuterating 3-HAA at metabolically active sites could potentially alter its pharmacokinetic and pharmacodynamic profile. The primary site of metabolic activity on the 3-HAA molecule itself is the aromatic ring, which is oxidized by 3-HAO. While deuteration of the aromatic ring is possible, the C-H bonds are generally stable. A more likely strategy would involve deuteration of precursor molecules in a way that affects the enzymatic processes leading to or from 3-HAA.
However, if we consider deuteration of the 3-HAA molecule, potential benefits could include:
-
Modulation of 3-HAO activity: Deuteration at the positions involved in the dioxygenase reaction could slow the conversion of 3-HAA to ACMS. This would lead to an accumulation of 3-HAA and a reduction in the downstream production of quinolinic acid.
-
Altered Pharmacokinetics: While specific data is lacking, deuteration could potentially influence the absorption, distribution, and excretion of 3-HAA, though the primary benefit is typically seen in blocking metabolism.
Experimental Protocols
While protocols for deuterated 3-HAA are not available, the synthesis of radiolabeled 3-HAA has been described, and similar principles would apply to the synthesis of a deuterated version.
General Workflow for Synthesis and Analysis
References
- 1. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]
- 3. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]
- 4. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Synthesis and Chemical Structure of 3-Hydroxyanthranilic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical structure of 3-Hydroxyanthranilic Acid-d3. The information presented herein is intended to support research and development activities where this isotopically labeled compound is utilized, such as in metabolic studies, as an internal standard for quantitative analysis, or in mechanistic investigations.
Chemical Structure and Properties
This compound is the deuterated analog of 3-Hydroxyanthranilic acid, an intermediate in the metabolism of tryptophan. The "-d3" designation indicates that three hydrogen atoms on the aromatic ring have been replaced by deuterium (B1214612). Specifically, the compound is 2-amino-3-hydroxy-4,5,6-trideuteriobenzoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-amino-3-hydroxy-4,5,6-trideuteriobenzoic acid |
| Synonyms | 3-Hydroxyanthranilic Acid-4,5,6-d3, 2-Amino-3-hydroxybenzoic Acid-d3 |
| CAS Number | 1794970-56-1[1] |
| Molecular Formula | C₇H₄D₃NO₃[2] |
| Molecular Weight | 156.15 g/mol [1][2] |
| Appearance | Off-white to light yellow solid |
| Purity | >95% (as specified by commercial suppliers)[1] |
| Storage | -20°C[1] |
Proposed Synthesis of this compound
Stage 1: Synthesis of 3-Hydroxyanthranilic Acid
The synthesis of the unlabeled precursor, 3-Hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid), can be achieved through the nitration of 3-hydroxybenzoic acid followed by the reduction of the resulting nitro derivative.
Experimental Protocol: Synthesis of 3-Hydroxyanthranilic Acid
-
Nitration of 3-Hydroxybenzoic Acid:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 10 g of 3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid.
-
Slowly add a nitrating mixture (10 mL of concentrated nitric acid in 20 mL of concentrated sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice. The precipitate, primarily 3-hydroxy-2-nitrobenzoic acid and 3-hydroxy-4-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.
-
-
Reduction of the Nitro Group:
-
Suspend the crude nitro-hydroxybenzoic acid mixture in 100 mL of ethanol (B145695) in a round-bottom flask.
-
Add 20 g of tin(II) chloride dihydrate and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3 hours. The solution should become clear.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate, 3-Hydroxyanthranilic acid, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from hot water or a mixture of ethanol and water.
-
Stage 2: Deuteration of 3-Hydroxyanthranilic Acid
The introduction of deuterium atoms onto the aromatic ring can be accomplished via a heterogeneous catalytic H-D exchange reaction using deuterium oxide (D₂O) as the deuterium source.
Experimental Protocol: Synthesis of this compound
-
Catalytic H-D Exchange:
-
In a high-pressure reaction vessel, combine 1 g of 3-Hydroxyanthranilic acid and 100 mg of 10% Platinum on carbon (Pt/C) catalyst.
-
Add 20 mL of deuterium oxide (D₂O, 99.8 atom % D).
-
Seal the vessel and purge with deuterium gas (D₂).
-
Heat the mixture to 150°C with vigorous stirring for 24 hours under a D₂ atmosphere (10 bar).
-
Cool the reaction vessel to room temperature and carefully vent the deuterium gas.
-
Filter the mixture to remove the Pt/C catalyst.
-
Lyophilize the filtrate to remove the D₂O and obtain the crude this compound.
-
The product can be further purified by recrystallization from D₂O.
-
Characterization Data
The following tables summarize the expected analytical data for this compound. The data for the deuterated compound are predicted based on the known data for the non-deuterated analog.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | -COOH |
| ~9.5 | br s | 1H | -OH |
| ~7.0 | br s | 2H | -NH₂ |
| N/A | - | - | Aromatic C4-H |
| N/A | - | - | Aromatic C5-H |
| N/A | - | - | Aromatic C6-H |
Note: The aromatic protons at positions 4, 5, and 6 are expected to be absent in the ¹H NMR spectrum of the d3-labeled compound due to deuterium substitution.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~147 | C3-OH |
| ~138 | C1 |
| ~125 | C2-NH₂ |
| ~120 (C-D coupling) | C6 |
| ~118 (C-D coupling) | C4 |
| ~115 (C-D coupling) | C5 |
Note: The carbon signals for C4, C5, and C6 are expected to show coupling to deuterium, resulting in multiplets and a decrease in signal intensity.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |
| ESI+ | 157.08 | 139.07 (M+H-H₂O)⁺, 111.07 (M+H-H₂O-CO)⁺ | |
| ESI- | 155.06 | 111.05 (M-H-CO₂)⁻ |
Note: The molecular ion peaks are shifted by +3 Da compared to the unlabeled compound due to the presence of three deuterium atoms.
Visualizations
Synthetic Pathway
The following diagram illustrates the proposed two-stage synthesis of this compound.
References
3-Hydroxyanthranilic Acid-d3: A Technical Guide to its Application as a Metabolite Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a crucial intermediate metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1][2] Emerging evidence highlights the dual role of 3-HAA, exhibiting both pro-oxidant and antioxidant properties, and its involvement in a spectrum of physiological and pathological processes.[1][2] Dysregulation of the kynurenine pathway and concomitant alterations in 3-HAA levels have been implicated in a range of disorders, including neurodegenerative diseases, cancer, cardiovascular conditions, and inflammatory diseases. This has positioned 3-HAA as a promising biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions. The stable isotope-labeled analogue, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), serves as an essential internal standard for accurate and precise quantification of 3-HAA in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of 3-HAA as a metabolite biomarker, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data
The concentration of 3-HAA in biological fluids is a key indicator of kynurenine pathway activity and can be significantly altered in various disease states. The use of 3-HAA-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays is critical for achieving accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
Table 1: Plasma Concentrations of 3-Hydroxyanthranilic Acid in Various Conditions
| Condition | Patient Population | 3-HAA Concentration (mean ± SD/SEM or range) | Control Concentration (mean ± SD/SEM or range) | Reference |
| Non-Small Cell Lung Cancer | 19 patients | Significantly higher than controls | - | [3] |
| Osteoporosis | 29 patients | 1.04 ± 0.10 nM | 7.89 ± 1.15 nM | [4] |
| Bladder Cancer (urine) | Untreated patients | Significantly higher than controls | - | [5] |
| Alzheimer's Disease | - | -0.42 (Standardized Mean Difference) | - | [6] |
| Healthy Volunteers | 10 individuals | - | - | [3] |
| Healthy Males | - | - | 16 ± 6 nM | [6] |
Table 2: Cerebrospinal Fluid (CSF) Concentrations of 3-Hydroxyanthranilic Acid in Various Conditions
| Condition | Patient Population | 3-HAA Concentration (mean ± SD/SEM or range) | Control Concentration (mean ± SD/SEM or range) | Reference |
| Acute Encephalitis | 14 patients | Decreased compared to controls | - | [7] |
| Alzheimer's Disease | - | - | - | [6] |
| Healthy Males | - | - | 1.2 ± 0.5 nM | [6] |
Experimental Protocols
Accurate quantification of 3-HAA relies on robust and validated analytical methods. LC-MS/MS is the gold standard for this purpose, offering high sensitivity and specificity, especially when coupled with the use of a stable isotope-labeled internal standard like 3-HAA-d3.
Protocol: Quantification of 3-HAA in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and specific study requirements.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of a working solution of 3-HAA-d3 (internal standard) in methanol (B129727).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute 3-HAA, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-HAA: The precursor ion (Q1) is m/z 154.1, and a common product ion (Q3) is m/z 108.1.
-
3-HAA-d3: The precursor ion (Q1) is m/z 157.1, and the corresponding product ion (Q3) is m/z 111.1.
-
-
Data Analysis: The peak area ratio of 3-HAA to 3-HAA-d3 is used to construct a calibration curve from standards of known concentrations. This curve is then used to determine the concentration of 3-HAA in the unknown samples.
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway and the Fate of 3-Hydroxyanthranilic Acid
3-HAA is a pivotal metabolite in the kynurenine pathway. It is synthesized from 3-hydroxykynurenine by the enzyme kynureninase and is subsequently converted to the neurotoxin quinolinic acid by 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAAO).
3-HAA-Mediated Antioxidant Response: The Nrf2/HO-1 Pathway
3-HAA has been shown to exert antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1).
Experimental Workflow for Biomarker Discovery using 3-HAA-d3
A typical biomarker discovery workflow using 3-HAA-d3 as an internal standard involves several key stages, from sample collection to data analysis and interpretation.
Conclusion
3-Hydroxyanthranilic acid is a metabolite of significant interest due to its multifaceted roles in health and disease. Its quantification in biological samples, facilitated by the use of the stable isotope-labeled internal standard 3-HAA-d3, provides a valuable tool for researchers and clinicians. The presented data, protocols, and pathway diagrams offer a comprehensive technical resource for professionals in drug development and biomedical research, enabling a deeper understanding and application of 3-HAA as a metabolite biomarker. Further research into the precise mechanisms of 3-HAA action and its validation in large clinical cohorts will continue to solidify its role in precision medicine.
References
- 1. Crystal structure of 3-hydroxyanthranilic acid 3,4-dioxygenase from Saccharomyces cerevisiae: A special subgroup of the type III extradiol dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Concentration of Free and Conjugated 3-Hydroxyanthranilic Acid in the Urine of Bladder Tumour Patients Before and After Therapy, Measured with an Enzymatic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cerebrospinal fluid metabolites in tryptophan-kynurenine and nitric oxide pathways: biomarkers for acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Hydroxyanthranilic Acid-d3 in Advancing Neuroinflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in a multitude of neurodegenerative diseases. The kynurenine (B1673888) pathway, a major route of tryptophan metabolism, has emerged as a key player in the intricate signaling cascades that govern neuroinflammatory processes. Within this pathway, 3-hydroxyanthranilic acid (3-HAA) exhibits a dualistic role, implicated in both neurotoxic and neuroprotective mechanisms. This technical guide delves into the multifaceted functions of 3-HAA in neuroinflammation and highlights the pivotal role of its deuterated stable isotope, 3-Hydroxyanthranilic Acid-d3 (d3-3-HAA), as an indispensable tool for precise and accurate quantification in complex biological matrices. This document provides an in-depth overview of the kynurenine pathway, the anti-inflammatory signaling of 3-HAA, detailed experimental protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with d3-3-HAA as an internal standard, and a summary of its quantitative effects on inflammatory mediators.
Introduction: The Kynurenine Pathway and Neuroinflammation
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, leading to the production of several neuroactive compounds.[1][2] This pathway is intricately linked to the immune system and is often upregulated during inflammatory conditions.[3] In the context of the central nervous system (CNS), the balance between the neuroprotective and neurotoxic branches of the kynurenine pathway is crucial for neuronal health.[4] An imbalance, often triggered by inflammatory stimuli, is associated with the pathogenesis of various neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][5][6]
Key metabolites in this pathway include kynurenic acid (KYNA), which is generally considered neuroprotective due to its antagonist activity at ionotropic glutamate (B1630785) receptors, and quinolinic acid (QUIN), a potent NMDA receptor agonist with well-established neurotoxic properties.[4][5] 3-Hydroxyanthranilic acid (3-HAA) is a precursor to quinolinic acid but also possesses intrinsic biological activities that are of significant interest in neuroinflammation research.[7][8] While some studies have pointed to its potential neurotoxicity, a growing body of evidence highlights its anti-inflammatory and neuroprotective effects.[7][8][9]
The Dual Role of 3-Hydroxyanthranilic Acid in Neuroinflammation
3-HAA's role in neuroinflammation is complex and context-dependent. It has been shown to exert both pro-inflammatory and anti-inflammatory effects, making it a fascinating target for therapeutic intervention.
Anti-inflammatory and Neuroprotective Effects
Recent research has illuminated the potent anti-inflammatory properties of 3-HAA, particularly within the CNS. Studies have demonstrated that 3-HAA can suppress the production of pro-inflammatory cytokines and chemokines in glial cells, which are the primary immune cells of the brain.[7][10] This suppression of inflammatory mediators can, in turn, reduce cytokine-induced neuronal death.[7]
A key mechanism underlying the anti-inflammatory action of 3-HAA is the induction of hemeoxygenase-1 (HO-1).[7] HO-1 is a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties.[7] In astrocytes, 3-HAA has been shown to be a highly effective inducer of HO-1 expression, a response that is further enhanced in the presence of pro-inflammatory cytokines.[7] This suggests a feedback mechanism where 3-HAA can counteract inflammatory insults by upregulating a protective cellular response.
Potential Neurotoxic Effects
Conversely, 3-HAA is also a precursor to the excitotoxin quinolinic acid.[6] Furthermore, some studies have suggested that at high concentrations, 3-HAA itself can be neurotoxic, potentially through the generation of reactive oxygen species and the induction of apoptosis.[9][11] This dual functionality underscores the importance of maintaining homeostatic control over the kynurenine pathway and the concentration of its metabolites.
The Critical Role of this compound in Research
To accurately investigate the nuanced role of 3-HAA in neuroinflammation, precise and reliable quantification of its levels in various biological samples is paramount. This is where the use of stable isotope-labeled internal standards, such as this compound (d3-3-HAA), becomes essential.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying small molecules in complex mixtures, an internal standard is a compound added to a sample in a known amount to aid in the quantification of an analyte. A stable isotope-labeled internal standard, like d3-3-HAA, is chemically identical to the analyte of interest (3-HAA) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).
The use of d3-3-HAA offers several advantages:
-
Correction for Matrix Effects: Biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue homogenates are complex and can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Since d3-3-HAA has nearly identical physicochemical properties to 3-HAA, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During sample preparation steps such as extraction and purification, some of the analyte may be lost. By adding d3-3-HAA at the beginning of the workflow, any losses will affect both the analyte and the internal standard equally, ensuring that the ratio of their signals remains constant.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification, which is crucial for obtaining reliable and reproducible research data.
Quantitative Data on the Effects of 3-HAA
The following tables summarize quantitative data from studies investigating the effects of 3-HAA on inflammatory markers.
Table 1: Dose-Dependent Suppression of IP-10 Production by 3-HAA in Human Astrocytes
| 3-HAA Concentration (µM) | IP-10 Production (% of Control) |
| 0 | 100% |
| 10 | ~80% |
| 25 | ~60% |
| 50 | ~40% |
| 100 | ~20% |
| Data synthesized from a study where primary human astrocyte cultures were treated with varying concentrations of 3-HAA in the presence of 10 ng/mL of IL-1β for 24 hours. IP-10 levels were determined by ELISA.[4] |
Table 2: Inhibition of Pro-inflammatory Cytokine and Chemokine Production by 3-HAA (100 µM) in Glial Cells
| Cell Type | Stimulant | Target | % Inhibition (Mean) |
| Microglia | PIC (10 µg/mL) | TNF-α | ~60% |
| Microglia | LPS (100 ng/mL) | TNF-α | ~75% |
| Astrocytes | IL-1β (10 ng/mL) | IP-10 | ~80% |
| Astrocytes | PIC (10 µg/mL) | IP-10 | ~50% |
| Astrocytes | IL-1β/IFN-γ (10 ng/mL each) | IP-10 | ~90% |
| Data represents the percentage of inhibition by 100 µM 3-HAA on cytokine/chemokine production in primary human microglia and astrocytes stimulated with various inflammatory agents.[4] |
Experimental Protocols
This section provides detailed methodologies for the quantification of 3-HAA using LC-MS/MS with d3-3-HAA as an internal standard, and for assessing HO-1 induction.
LC-MS/MS Quantification of 3-HAA in Brain Tissue
This protocol is a synthesized example based on common methodologies for the analysis of kynurenine pathway metabolites.[3][4]
5.1.1. Materials and Reagents
-
3-Hydroxyanthranilic Acid (3-HAA) standard
-
This compound (d3-3-HAA) internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
Brain tissue samples
5.1.2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of 3-HAA and d3-3-HAA in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 3-HAA primary stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of d3-3-HAA at a fixed concentration (e.g., 100 ng/mL) in methanol.
5.1.3. Sample Preparation
-
Homogenization: Homogenize frozen brain tissue samples in 5 volumes (w/v) of ice-cold HPLC-grade methanol.
-
Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatants.
-
Internal Standard Spiking: To 50 µL of supernatant, add 10 µL of the d3-3-HAA internal standard spiking solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol, vortex, and incubate at -20°C for 1 hour.
-
Final Centrifugation: Centrifuge at 10,000 x g at 4°C for 10 minutes.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
5.1.4. LC-MS/MS Parameters
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 3-HAA from other metabolites (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3-HAA: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument). A common transition is 154.1 -> 108.1.
-
d3-3-HAA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 157.1 -> 111.1).
-
5.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 3-HAA to d3-3-HAA against the concentration of the 3-HAA standards.
-
Determine the concentration of 3-HAA in the samples by interpolating their peak area ratios from the calibration curve.
Western Blot Analysis of Hemeoxygenase-1 (HO-1) Induction
This protocol is based on standard Western blotting procedures to assess protein expression.[7]
5.2.1. Cell Culture and Treatment
-
Culture primary human astrocytes to confluence in appropriate cell culture plates.
-
Treat the cells with varying concentrations of 3-HAA (e.g., 0, 25, 50, 100 µM) with or without a pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β) for 24 hours.
5.2.2. Protein Extraction
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
5.2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
5.2.4. SDS-PAGE and Western Blotting
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
5.2.5. Densitometric Analysis
-
Quantify the band intensities for HO-1 and the loading control using image analysis software (e.g., ImageJ).
-
Calculate the relative HO-1 expression by normalizing the HO-1 band intensity to the corresponding loading control band intensity.
Visualizing Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Anti-inflammatory Signaling of 3-HAA in Astrocytes.
Caption: Experimental Workflow for LC-MS/MS Analysis of 3-HAA.
Conclusion
3-Hydroxyanthranilic acid is a metabolite of the kynurenine pathway with a complex and significant role in the regulation of neuroinflammation. Its ability to suppress pro-inflammatory responses and induce the cytoprotective enzyme hemeoxygenase-1 in glial cells positions it as a promising area of research for the development of novel therapeutics for neurodegenerative diseases. The accurate and precise quantification of 3-HAA in biological systems is critical for elucidating its exact mechanisms of action and its potential as a biomarker. The use of this compound as an internal standard in LC-MS/MS analysis is an indispensable technique for achieving the high-quality, reproducible data required to advance our understanding of this intriguing molecule and its role in brain health and disease. This technical guide provides a foundational resource for researchers embarking on the study of 3-HAA in the context of neuroinflammation.
References
- 1. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Enhance the Toxicity Induced by Copper in Rat Astrocyte Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. repository.tudelft.nl [repository.tudelft.nl]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
3-Hydroxyanthranilic Acid-d3 and its Pivotal Role in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyanthranilic acid (3-HAA), a key intermediate in the kynurenine (B1673888) pathway of tryptophan metabolism, exhibits a fascinating and complex relationship with oxidative stress. Possessing both pro-oxidant and antioxidant properties, its activity is highly dependent on the cellular microenvironment. This technical guide provides an in-depth exploration of the mechanisms governing this dual role, the signaling pathways involved, and detailed experimental protocols for its investigation. Furthermore, we introduce the potential of its deuterated analog, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), as a novel tool to probe and mitigate oxidative damage, leveraging the kinetic isotope effect. This document is intended to be a comprehensive resource for researchers in drug discovery and development, providing the foundational knowledge and practical methodologies to explore the therapeutic potential of modulating 3-HAA activity.
Introduction: The Kynurenine Pathway and Oxidative Stress
The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals, producing a cascade of neuroactive and immunomodulatory metabolites.[1][2][3] Dysregulation of the KP has been implicated in a host of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, with oxidative stress being a central theme.[3][4] One of the most intriguing metabolites in this pathway is 3-hydroxyanthranilic acid (3-HAA). It is a redox-active molecule that can either exacerbate or ameliorate oxidative stress, making it a critical node in cellular homeostasis.[5][6] Understanding the intricate balance of 3-HAA's actions is paramount for developing targeted therapeutic strategies.
The Dual Nature of 3-Hydroxyanthranilic Acid in Oxidative Stress
3-HAA's contribution to the cellular redox state is a double-edged sword, capable of both generating and quenching reactive oxygen species (ROS). This duality is largely dictated by the presence or absence of transition metal ions.[1][7]
Pro-oxidant Activity: A Catalyst for ROS Production
In the presence of redox-active metal ions such as copper (Cu²⁺) and iron (Fe³⁺), 3-HAA can act as a pro-oxidant.[7][8] It reduces these metals to their lower oxidation states (Cu⁺ and Fe²⁺), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).[1][7] This process can lead to significant oxidative damage to lipids, proteins, and DNA. The auto-oxidation of 3-HAA itself also generates superoxide (B77818) radicals (O₂•⁻) and H₂O₂.[4]
Antioxidant Activity: A Scavenger of Free Radicals
Conversely, in the absence of transition metals, 3-HAA demonstrates potent antioxidant properties.[1] It is an excellent scavenger of peroxyl radicals (ROO•), reacting faster than the well-known antioxidant Trolox.[1] This free radical scavenging activity is attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize reactive species.[9] Furthermore, 3-HAA can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), a key component of the cellular defense against oxidative stress, via the Nrf2 signaling pathway.[10]
Signaling Pathways
The Kynurenine Pathway
The metabolic cascade leading to and from 3-HAA is central to its biological effects. The following diagram illustrates the key steps of the kynurenine pathway.
Dual Role of 3-HAA in Oxidative Stress
The following diagram illustrates the divergent roles of 3-HAA in the presence and absence of metal ions, leading to either pro-oxidant or antioxidant effects.
This compound: A Tool for Mitigating Oxidative Stress
While experimental data on this compound is currently limited, the principles of the kinetic isotope effect (KIE) suggest its potential as a valuable research tool and therapeutic agent.
The Kinetic Isotope Effect
The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[11] Consequently, reactions that involve the cleavage of this bond proceed at a slower rate.[11] This phenomenon, known as the deuterium kinetic isotope effect, has been exploited in drug development to slow down metabolic processes and enhance drug stability.[12]
Theoretical Application to Oxidative Stress
Many oxidative damage processes involve the abstraction of a hydrogen atom from a molecule by a free radical. In the case of 3-HAA, deuteration at specific positions on the aromatic ring could slow down its auto-oxidation and its reaction with certain ROS, thereby potentially reducing its pro-oxidant effects while preserving or even enhancing its radical scavenging capabilities. The use of 3-HAA-d3 in experimental models could help to dissect the specific mechanisms of its redox activity and provide a novel strategy for cytoprotection against oxidative stress.
Quantitative Data
The following table summarizes key quantitative data related to 3-HAA and its role in biological systems.
| Parameter | Value | Context | Reference(s) |
| Neurotoxicity (in vitro) | 10-1000 µM | Dose-dependent reduction in viability of cerebellar granule neurons. | [13] |
| Apoptosis Induction (in vitro) | 200 µM | Induction of apoptosis in THP-1 and U973 monocyte-derived cells. | [14] |
| 3-HAO Inhibition (Ki of Anthranilic Acid) | 40 µM | Competitive inhibition of 3-hydroxyanthranilic acid oxidase. | [15] |
| Brain Concentration (Rat) | ~16 nmol/g | After administration of a 3-HAO inhibitor. | [16] |
| Brain Concentration (Rat - Control) | Undetectable | In control animals without inhibitor treatment. | [11] |
| Brain Concentration (Rat - Stroke Model) | Detectable | Exclusively in infarcted regions 2, 5, and 21 days post-stroke. | [11] |
Experimental Protocols
Measurement of Cellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol describes a method to quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 3-HAA, with and without the addition of metal ions (e.g., FeCl₃ or CuSO₄), for the desired time period. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: Remove the treatment media and wash the cells once with a serum-free medium. Add 10 µM DCFH-DA in a serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS) to remove any unloaded probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[8]
Assessment of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., RIPA buffer).
-
Acid Precipitation: Add an equal volume of 10% Trichloroacetic Acid (TCA) to the sample to precipitate proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the samples at ~3000 x g for 15 minutes at 4°C. Carefully collect the supernatant.
-
TBA Reaction: Add an equal volume of 0.67% Thiobarbituric Acid (TBA) to the supernatant.
-
Heating: Incubate the mixture in a boiling water bath for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Absorbance Measurement: Measure the absorbance of the samples at 532 nm using a spectrophotometer. The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.[3][5]
Nrf2 Activation Assay
This protocol outlines a method to assess the activation of the transcription factor Nrf2, a key regulator of the antioxidant response.
Workflow Diagram:
Detailed Methodology:
-
Cell Treatment: Culture cells and treat with 3-HAA for a specified time. Include a known Nrf2 activator as a positive control (e.g., sulforaphane).
-
Nuclear Extraction: Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to isolate the nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a suitable method (e.g., BCA assay).
-
ELISA-based Assay: Use a commercially available Nrf2 transcription factor assay kit. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the Nrf2 consensus binding site. Activated Nrf2 from the extract will bind to the DNA.
-
Detection and Analysis: The bound Nrf2 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The absorbance is read at 450 nm, and the results are expressed as the fold change in Nrf2 activity compared to the untreated control.[9][17]
Conclusion
3-Hydroxyanthranilic acid is a metabolite of profound interest in the study of oxidative stress due to its context-dependent pro- and antioxidant activities. Its intricate relationship with cellular redox homeostasis presents both challenges and opportunities for therapeutic intervention. The use of its deuterated analog, 3-HAA-d3, offers a promising, yet largely unexplored, avenue for dissecting its mechanisms of action and for developing novel cytoprotective strategies. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools and knowledge to further unravel the complexities of 3-HAA and to harness its potential in the fight against diseases rooted in oxidative stress.
References
- 1. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 2. 2.4. TBARS Assay [bio-protocol.org]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. mmpc.org [mmpc.org]
- 6. bioquochem.com [bioquochem.com]
- 7. Presence of 3-hydroxyanthranilic acid in rat tissues and evidence for its production from anthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. raybiotech.com [raybiotech.com]
- 10. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Hydroxi-Anthranilic Acid is Early Expressed in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Hydroxyanthranilic acid, an L-tryptophan metabolite, induces apoptosis in monocyte-derived cells stimulated by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Hydroxyanthranilic acid accumulation following administration of the 3-hydroxyanthranilic acid 3,4-dioxygenase inhibitor NCR-631 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
A Technical Guide to 3-Hydroxyanthranilic Acid and its Deuterated Analog for Advanced Research
An In-depth Exploration of the Discovery, Synthesis, and Application of 3-Hydroxyanthranilic Acid and 3-Hydroxyanthranilic Acid-d3 in Drug Development and Metabolomic Studies.
This technical guide provides a comprehensive overview of 3-Hydroxyanthranilic Acid (3-HAA), a critical metabolite of tryptophan, and its deuterated analog, this compound (3-HAA-d3). Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of 3-HAA discovery, its biochemical significance, and the modern applications of its isotopically labeled form in quantitative analytical methodologies.
Introduction: Discovery and Significance of 3-Hydroxyanthranilic Acid
3-Hydroxyanthranilic acid is a key intermediate in the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism in mammals. Its discovery is intrinsically linked to the broader elucidation of this complex biochemical cascade. Initially identified as a product of tryptophan degradation, 3-HAA has since been recognized for its diverse biological activities, acting as a precursor to quinolinic acid, an NMDA receptor agonist, and exhibiting antioxidant and pro-oxidant properties depending on the cellular environment.
In recent years, the role of the kynurenine pathway and its metabolites, including 3-HAA, has been implicated in a wide range of physiological and pathological processes, from immune regulation and neuroinflammation to cancer and cardiovascular disease. This has spurred significant interest in the accurate quantification of these metabolites in biological matrices, necessitating the development of robust analytical methods. The synthesis and application of stable isotope-labeled internal standards, such as this compound, have been pivotal in achieving the required precision and accuracy for these demanding analyses.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of both 3-HAA and its deuterated analog is fundamental for their synthesis, purification, and analytical detection.
Table 1: Physicochemical Properties of 3-Hydroxyanthranilic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| CAS Number | 548-93-6 | [2] |
| Melting Point | 240 °C (decomposes) | [2] |
| Solubility | Slightly soluble in water; soluble in hot water, alcohol, ether, and chloroform.[2] | [2] |
| pKa (at 20 °C) | pKa1 = 2.7, pKa2 = 5.19, pKa3 = 10.12 | [3] |
| UV-vis (λmax) | 298 nm | [3] |
| XLogP3 | 0.9 | [2] |
Table 2: Spectroscopic Data for 3-Hydroxyanthranilic Acid
| Spectroscopy | Data | Reference |
| ¹H NMR (600 MHz, H₂O, pH 7.00) | δ (ppm): 7.29, 6.95, 6.70 | [2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 169.7, 144.4, 141.1, 121.4, 116.7, 114.0, 110.1 | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 154.0499 |
Table 3: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄D₃NO₃ |
| Molecular Weight | 156.16 g/mol |
| Common Applications | Internal standard for quantitative mass spectrometry |
Biological Role: The Kynurenine Pathway
3-Hydroxyanthranilic acid is a central metabolite in the kynurenine pathway, which accounts for over 95% of tryptophan catabolism. The pathway is a source of de novo NAD+ synthesis and generates several neuroactive compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of 3-HAA and its deuterated analog.
Synthesis of 3-Hydroxyanthranilic Acid
A common synthetic route to 3-hydroxyanthranilic acid involves the nitration of a protected salicylic (B10762653) acid derivative, followed by reduction of the nitro group and deprotection.
Protocol: Synthesis of 3-Hydroxyanthranilic Acid
-
Protection of Salicylic Acid: Acetylate the hydroxyl group of salicylic acid using acetic anhydride (B1165640) to form acetylsalicylic acid.
-
Nitration: React acetylsalicylic acid with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature to introduce a nitro group onto the aromatic ring, primarily at the 3- and 5-positions.
-
Separation of Isomers: Separate the desired 3-nitroacetylsalicylic acid from the 5-nitro isomer using fractional crystallization or chromatography.
-
Reduction of the Nitro Group: Reduce the nitro group of 3-nitroacetylsalicylic acid to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Hydrolysis (Deprotection): Hydrolyze the acetyl group under acidic or basic conditions to yield 3-hydroxyanthranilic acid.
-
Purification: Purify the final product by recrystallization from hot water.
Synthesis of this compound
The synthesis of this compound typically involves introducing deuterium (B1214612) atoms into the aromatic ring of a suitable precursor. A general approach based on acid-catalyzed hydrogen-deuterium exchange is outlined below.
Protocol: Synthesis of this compound (Representative Method)
-
Starting Material: Begin with purified 3-Hydroxyanthranilic Acid.
-
Deuterium Exchange Reaction: Dissolve 3-Hydroxyanthranilic Acid in a deuterated acidic medium, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).
-
Reaction Conditions: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the electrophilic aromatic substitution of hydrogen atoms with deuterium. The acidic conditions promote the exchange at the electron-rich positions of the aromatic ring.
-
Work-up: After cooling, neutralize the reaction mixture carefully with a suitable base (e.g., sodium carbonate) and extract the product into an organic solvent.
-
Purification: Purify the deuterated product using techniques such as column chromatography or recrystallization to remove any unreacted starting material and byproducts.
-
Characterization: Confirm the successful incorporation and position of deuterium atoms using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a reduction in the intensity of the signals corresponding to the aromatic protons that have been replaced by deuterium. The mass spectrum will show an increase in the molecular weight corresponding to the number of incorporated deuterium atoms.
Quantitative Analysis using LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard like 3-HAA-d3 is essential for accurate quantification of 3-HAA in complex biological matrices by correcting for matrix effects and variations in sample preparation and instrument response.
Protocol: LC-MS/MS Analysis of 3-HAA
-
Sample Preparation:
-
To a 100 µL aliquot of biological sample (e.g., plasma, cerebrospinal fluid, or brain homogenate), add 10 µL of an internal standard working solution containing this compound.
-
Precipitate proteins by adding 400 µL of acidified methanol.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxyanthranilic Acid: Precursor ion (m/z) 154.0 -> Product ion (m/z) 136.0
-
This compound (Internal Standard): Precursor ion (m/z) 157.0 -> Product ion (m/z) 139.0
-
-
Instrument Settings: Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of 3-HAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
3-Hydroxyanthranilic Acid continues to be a molecule of significant interest due to its central role in the kynurenine pathway and its association with numerous disease states. The development and application of its deuterated analog, this compound, have been instrumental in advancing our understanding of its biological functions by enabling precise and accurate quantification in complex biological systems. This technical guide provides a foundational resource for researchers and drug development professionals working with these important compounds, from their fundamental properties and synthesis to their application in cutting-edge analytical methodologies. The continued exploration of 3-HAA and the broader kynurenine pathway holds great promise for the discovery of new therapeutic targets and diagnostic biomarkers.
References
Commercial Sources and Availability of 3-Hydroxyanthranilic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key characteristics, and applications of 3-Hydroxyanthranilic Acid-d3. This deuterated internal standard is a crucial tool for the accurate quantification of 3-hydroxyanthranilic acid in various biological matrices, aiding research in areas such as neurodegenerative diseases, inflammatory disorders, and cancer.
Commercial Suppliers and Product Specifications
This compound is available from several specialized chemical suppliers. The table below summarizes the key quantitative data for the products offered by prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity | Isotopic Enrichment |
| LGC Standards | TRC-H801792 | 1794970-56-1 | C₇H₄D₃NO₃ | 156.15 | >95% (HPLC)[1] | Not specified |
| MedChemExpress | HY-W001171S | 1794970-56-1 | C₇H₄D₃NO₃ | 156.15 | 99.28% | Not specified |
| Santa Cruz Biotechnology | sc-224423 | 1794970-56-1 | C₇H₄D₃NO₃ | 156.15 | Not specified | Not specified |
| Toronto Research Chemicals (TRC) | H801792 | 1794970-56-1 | C₇H₄D₃NO₃ | 156.15 | Not specified | Not specified |
Note: Isotopic enrichment is a critical parameter for deuterated standards, yet it is not consistently reported on supplier websites. It is strongly recommended to contact the supplier directly or consult the Certificate of Analysis for this information.
Role in the Kynurenine (B1673888) Pathway
3-Hydroxyanthranilic acid is a key metabolite in the kynurenine pathway, the primary route of tryptophan metabolism. This pathway is integral to numerous physiological and pathological processes. The accurate measurement of its metabolites is therefore of significant interest.
Experimental Protocols: Quantification by LC-MS/MS
The use of this compound as an internal standard is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring accurate quantification of the endogenous analyte.
General Workflow for LC-MS/MS Quantification
A typical workflow for the quantification of 3-Hydroxyanthranilic Acid in a biological matrix (e.g., plasma, serum, cerebrospinal fluid) using its deuterated internal standard is outlined below.
Detailed Methodological Considerations
-
Sample Preparation: A common method for plasma or serum is protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the deuterated internal standard. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the initial mobile phase.
-
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is typically employed. A C18 column is a common choice, with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for both 3-hydroxyanthranilic acid and its deuterated internal standard need to be optimized.
-
3-Hydroxyanthranilic Acid: The protonated molecule [M+H]⁺ at m/z 154 would be a likely precursor ion.
-
This compound: The protonated molecule [M+H]⁺ at m/z 157 would be the corresponding precursor ion for the internal standard.
The selection of specific product ions for MRM transitions requires experimental determination by infusing the individual standards into the mass spectrometer.
-
-
Calibration and Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
This technical guide serves as a starting point for researchers and scientists. For the most accurate and reliable results, it is imperative to obtain detailed product specifications from the chosen supplier and to validate the analytical method according to established guidelines.
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of 3-Hydroxyanthranilic Acid-d3 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a crucial intermediate metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1][2] This pathway is implicated in a variety of physiological and pathological processes, including immune regulation, neuroinflammation, and cancer.[3] Given its biological significance, the accurate quantification of 3-HAA in biological samples is essential for understanding its role in disease and for the development of novel therapeutics. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxyanthranilic Acid, utilizing its deuterated stable isotope, 3-Hydroxyanthranilic Acid-d3, as an internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
This section provides a detailed methodology for the quantification of 3-Hydroxyanthranilic Acid in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules like 3-HAA from complex biological matrices.[4][5]
Materials:
-
Human plasma samples
-
3-Hydroxyanthranilic Acid standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution. For the preparation of calibration curve and quality control samples, 10 µL of the respective standard solutions of 3-Hydroxyanthranilic Acid are also added.
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulate matter.
-
Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
Liquid Chromatography (LC) Method
A reversed-phase HPLC method is employed for the separation of 3-HAA from other endogenous components.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS/MS) Method
A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for 3-Hydroxyanthranilic Acid and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Hydroxyanthranilic Acid | 154.1 | 136.1 | 100 | 25 | 15 |
| This compound | 157.1 | 139.1 | 100 | 25 | 15 |
Note: The specific cone voltage and collision energy values may require optimization for different mass spectrometers.
Data Presentation
The performance of the LC-MS/MS method for the quantification of 3-Hydroxyanthranilic Acid is summarized in the following tables.
Table 2: Method Validation Parameters for 3-Hydroxyanthranilic Acid Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Detection (LOD) | 0.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by IS |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of 3-Hydroxyanthranilic Acid.
Caption: Experimental workflow for 3-HAA quantification.
Tryptophan Metabolism: The Kynurenine Pathway
The diagram below outlines the metabolic pathway of tryptophan, highlighting the formation of 3-Hydroxyanthranilic Acid.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of 3-Hydroxyanthranilic Acid using 3-Hydroxyanthranilic Acid-d3 as an Internal Standard in Mass Spectrometry
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a crucial intermediate metabolite in the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism. This pathway is implicated in a wide range of physiological and pathological processes, including immune response, neurotransmission, and cellular redox homeostasis. Altered levels of 3-HAA and other kynurenine pathway metabolites have been associated with various disorders such as neurodegenerative diseases, inflammatory conditions, and cancer. Consequently, the accurate and precise quantification of 3-HAA in biological matrices is of significant interest to researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the quantitative analysis of 3-HAA in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), to ensure high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.
Signaling Pathway
The kynurenine pathway is a complex metabolic cascade that begins with the enzymatic conversion of tryptophan. 3-HAA is a key node in this pathway, downstream of 3-hydroxykynurenine and a precursor to quinolinic acid.
Caption: Simplified diagram of the Kynurenine Pathway.
Experimental Workflow
The quantification of 3-HAA using an internal standard involves several key steps, from sample collection to data analysis. The use of a stable isotope-labeled internal standard early in the workflow is critical for accurate quantification.
Caption: General experimental workflow for 3-HAA quantification.
Principle of Internal Standardization
A stable isotope-labeled internal standard (IS) is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). The IS is chemically identical to the analyte and thus exhibits similar behavior during sample preparation and analysis. Any loss of analyte during the procedure is mirrored by a proportional loss of the IS. By measuring the ratio of the analyte to the IS, accurate quantification can be achieved.
Caption: Principle of stable isotope dilution mass spectrometry.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of 3-HAA in human plasma.
Materials and Reagents
-
3-Hydroxyanthranilic Acid (3-HAA) standard
-
This compound (3-HAA-d3) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium Hydroxide (NaOH)
-
Human plasma (control and study samples)
-
Microcentrifuge tubes
-
Autosampler vials
Standard and Internal Standard Preparation
-
3-HAA Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-HAA in 0.1 M NaOH to create a 1 mg/mL stock solution.[1]
-
3-HAA-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of 3-HAA-d3 in a similar manner to the 3-HAA stock solution.
-
Working Standard Solutions: Serially dilute the 3-HAA stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards at concentrations spanning the expected range in samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with the same solvent to a final concentration to be spiked into all samples, calibrators, and quality controls. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibrator, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to each tube.
-
Vortex for 15-30 seconds.
-
Add 250-400 µL of ice-cold acetonitrile (containing 0.1% formic acid, if desired) to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds to 1 minute.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm or 18,000 x g) for 10-20 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution should be optimized to ensure baseline separation of 3-HAA from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for 3-HAA and 3-HAA-d3 should be optimized by infusing the individual standard solutions into the mass spectrometer.
-
Quantitative Data
The following tables summarize typical validation parameters for the quantification of 3-HAA and related kynurenine pathway metabolites. These values are compiled from various published methods and should serve as a guideline. Method-specific validation is essential.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 |
| This compound | 157.0 | 139.0 |
Note: These are common transitions and should be optimized for the specific instrument used.
Table 2: Method Validation Parameters from Literature
| Parameter | 3-Hydroxyanthranilic Acid | Kynurenine | Tryptophan | Reference |
| Linearity Range | 0.2 - 6 µg/mL | 0.5 - 30 µg/mL | 0.5 - 30 µg/mL | [1][4] |
| LLOQ | 9.60 - 19.50 nmol/L | 0.011 µmol/L | 0.043 µmol/L | [5] |
| Intra-day Precision (%RSD) | < 3% | < 10% | < 10% | [4] |
| Inter-day Precision (%RSD) | < 6% | < 15% | < 15% | [1][6] |
| Accuracy (%) | 95.4 - 105.6% | 85 - 115% | 85 - 115% | [4][7] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of 3-Hydroxyanthranilic Acid in complex biological matrices like human plasma. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their studies of the kynurenine pathway and its role in health and disease. Adherence to proper method validation procedures is crucial to ensure the reliability of the generated data.
References
- 1. Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasem.com.tr [jasem.com.tr]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Kynurenine Pathway Metabolites using 3-HAA-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the primary metabolic route for the essential amino acid tryptophan, producing a range of bioactive metabolites that are implicated in numerous physiological and pathological processes, including immune regulation, neurotransmission, and inflammation.[1] Dysregulation of this pathway has been linked to various disorders such as neurodegenerative diseases, psychiatric conditions, and cancer.[1][2] Consequently, the accurate quantification of kynurenine pathway metabolites in biological samples is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the simultaneous quantification of key kynurenine pathway metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of stable isotope-labeled internal standards, including 3-hydroxyanthranilic acid-d3 (3-HAA-d3), to ensure high accuracy and precision.
Kynurenine Signaling Pathway
The catabolism of tryptophan down the kynurenine pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[3][4][5] This enzymatic conversion leads to the formation of N-formylkynurenine, which is rapidly converted to kynurenine. Kynurenine then serves as a central branch point, leading to the production of several neuroactive and immunomodulatory metabolites, including kynurenic acid, 3-hydroxykynurenine, anthranilic acid, and quinolinic acid.[5]
Caption: A simplified diagram of the kynurenine pathway.
Experimental Workflow
The following diagram outlines the major steps in the protocol for the quantification of kynurenine pathway metabolites.
Caption: The experimental workflow for metabolite quantification.
Experimental Protocols
This protocol is adapted for the quantification of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, and quinolinic acid in human plasma.
1. Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
Tryptophan, L-kynurenine, kynurenic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, quinolinic acid standards
-
Tryptophan-d5, Kynurenine-d4, Kynurenic acid-d5, 3-Hydroxykynurenine-d2, This compound (3-HAA-d3) , Quinolinic acid-d3 internal standards
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol (or a suitable solvent if solubility is an issue).
-
Working Standard Mixture: Prepare a series of working standard solutions by diluting the stock solutions in methanol:water (50:50, v/v) to create a calibration curve.
-
Internal Standard Working Solution: Prepare a mixture of all internal standards in methanol. The concentration of each internal standard should be optimized based on the endogenous levels of the corresponding analyte.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold 10% (w/v) TCA to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Optimize the gradient to achieve separation of all analytes. A representative gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard must be optimized.
Quantitative Data
The following tables summarize the concentration ranges of key kynurenine pathway metabolites in human plasma from healthy individuals as reported in the literature.
Table 1: Plasma Concentrations of Kynurenine Pathway Metabolites in Healthy Adults
| Metabolite | Concentration Range (µM) | Reference |
| Tryptophan | 50 - 100 | [6][7] |
| Kynurenine | 1.5 - 3.0 | [6][7] |
| Kynurenic Acid | 0.02 - 0.06 | [6][7] |
| 3-Hydroxykynurenine | 0.02 - 0.05 | [6] |
| 3-Hydroxyanthranilic Acid | 0.02 - 0.08 | [8][9] |
| Quinolinic Acid | 0.2 - 0.6 | [8] |
Table 2: Kynurenine/Tryptophan Ratio in Healthy Adults
| Ratio | Value | Reference |
| Kynurenine/Tryptophan | 20 - 50 (µmol/mmol) | [7] |
Note: Concentrations can vary depending on factors such as age, sex, and diet.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of kynurenine pathway metabolites in human plasma using LC-MS/MS with 3-HAA-d3 as an internal standard for 3-hydroxyanthranilic acid. The presented method is robust and reliable, making it a valuable tool for researchers and clinicians investigating the role of the kynurenine pathway in health and disease. The provided quantitative data serves as a useful reference for typical metabolite concentrations in healthy individuals.
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Association of plasma kynurenine pathway metabolite concentrations with metabolic health risk in pre-pubertal Asian children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of 3-Hydroxyanthranilic Acid-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a key metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1][2] Altered levels of 3-HAA have been implicated in a variety of physiological and pathological processes, including immune regulation, neuroinflammation, and cardiovascular disease.[2][3][4] Consequently, the accurate and precise quantification of 3-HAA in biological matrices such as plasma is crucial for advancing research in these areas. Stable isotope-labeled internal standards, such as 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), are essential for achieving high accuracy and correcting for matrix effects and variations in sample processing.
This application note provides a detailed protocol for the sample preparation and subsequent analysis of this compound in human plasma using a robust and sensitive LC-MS/MS method. The described workflow, centered around protein precipitation, is optimized for high-throughput analysis, making it suitable for clinical and epidemiological studies.
Materials and Reagents
-
Analytes and Internal Standards:
-
3-Hydroxyanthranilic Acid (Sigma-Aldrich)
-
This compound (Toronto Research Chemicals or equivalent)
-
-
Solvents and Reagents:
-
Acetonitrile (B52724) (HPLC grade, Fisher Scientific)
-
Methanol (B129727) (HPLC grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Sigma-Aldrich)
-
Water (LC-MS grade, Fisher Scientific)
-
Human plasma (drug-free, pooled)
-
-
Consumables:
-
96-well collection plates
-
96-well protein precipitation plates (e.g., Captiva ND, Agilent)[5]
-
Microcentrifuge tubes
-
LC vials
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-HAA and 3-HAA-d3 in methanol.
-
Intermediate Stock Solutions: Serially dilute the primary stock solutions with 50% methanol to create a series of intermediate stock solutions for calibration standards and quality controls.
-
Working Calibration Standard Solutions: Prepare a set of working calibration standards by spiking the appropriate intermediate stock solutions into drug-free human plasma.
-
Working Quality Control (QC) Solutions: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.
-
Internal Standard (IS) Working Solution: Prepare a working solution of 3-HAA-d3 in 50% methanol at an appropriate concentration.
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for the effective removal of proteins from plasma samples prior to LC-MS/MS analysis.[6] This method is simple, fast, and suitable for high-throughput workflows.[5]
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 96-well plate or microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.
-
Internal Standard Addition: Add 20 µL of the 3-HAA-d3 internal standard working solution to each well/tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each well/tube.[5]
-
Mixing: Vortex the plate/tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or LC vials.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for 3-HAA and 3-HAA-d3 need to be optimized.
Data Presentation
The following tables summarize the expected performance characteristics of the method based on published data for similar analytes.
Table 1: LC-MS/MS Parameters
| Parameter | 3-Hydroxyanthranilic Acid | This compound |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
| Retention Time (min) | To be determined | To be determined |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1-10 ng/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | < 10% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | Consistent and reproducible | < 15% |
Discussion
The described method offers a reliable and high-throughput solution for the quantification of 3-HAA-d3 in plasma. The use of a stable isotope-labeled internal standard is critical for mitigating the variability introduced by sample preparation and potential matrix effects, thereby ensuring the accuracy of the results.[7]
Several protein precipitation methods have been reported, utilizing different organic solvents such as acetonitrile, methanol, or acetone, as well as acidic reagents like trichloroacetic acid or perchloric acid.[6][8][9] Acetonitrile is often preferred due to its efficiency in precipitating a wide range of proteins. The addition of a small amount of formic acid can improve the stability of certain analytes and enhance ionization efficiency in positive ESI mode.
While protein precipitation is a straightforward technique, other sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed for the analysis of 3-HAA.[10][11] These methods may offer cleaner extracts but are generally more time-consuming and less amenable to high-throughput automation. The choice of the sample preparation technique should be based on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources.
It is important to note that 3-HAA can be unstable and prone to auto-oxidation.[2] Therefore, proper sample handling and storage, such as keeping samples on ice and minimizing exposure to light and air, are crucial to ensure the integrity of the results.
Conclusion
This application note provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of this compound in human plasma. The described protein precipitation method is simple, rapid, and well-suited for high-throughput applications in research settings. The use of a deuterated internal standard ensures the accuracy and reliability of the quantitative results, making this method a valuable tool for studying the role of the kynurenine pathway in health and disease.
References
- 1. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clinichrom.com [clinichrom.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Hydroxyanthranilic Acid-d3 in Cerebrospinal Fluid using LC-MS/MS
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a translational inflammation panel for the quantification of cerebrospinal fluid Pterin, Tryptophan-Kynurenine and Nitric oxide pathway metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrospinal fluid metabolites in tryptophan-kynurenine and nitric oxide pathways: biomarkers for acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxyanthranilic Acid-d3 in Metabolomics Studies: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of 3-Hydroxyanthranilic Acid-d3 in metabolomics studies, with a focus on its role as an internal standard in the quantitative analysis of kynurenine (B1673888) pathway metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a crucial intermediate in the kynurenine pathway, the primary route of tryptophan metabolism.[1] Dysregulation of this pathway has been implicated in a wide range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[2] Consequently, the accurate quantification of 3-HAA and other kynurenine metabolites in biological matrices is of significant interest in clinical and pharmaceutical research. This compound is a stable isotope-labeled (SIL) analog of 3-HAA, which serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response.[3]
Application as an Internal Standard
In metabolomics, particularly in targeted quantitative analysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. This compound, being chemically identical to the endogenous analyte, co-elutes during chromatographic separation and experiences the same ionization efficiency in the mass spectrometer. This allows for reliable normalization of the analytical signal, minimizing the impact of matrix effects and improving the overall robustness of the assay.
Product Specifications
Several commercial suppliers offer this compound. The typical product specifications are summarized in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.
| Parameter | Specification |
| Chemical Name | 2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
| Alternate Names | This compound, 2-Amino-3-hydroxybenzoic Acid-d3 |
| CAS Number | 1794970-56-1 |
| Molecular Formula | C₇H₄D₃NO₃ |
| Molecular Weight | 156.15 g/mol |
| Purity | Typically >95% (HPLC) |
| Isotopic Purity | Typically >99% Deuterium |
| Format | Neat solid |
| Storage | -20°C |
Source: LGC Standards, Santa Cruz Biotechnology[1][4]
Experimental Protocols
I. Sample Preparation for Kynurenine Pathway Metabolite Analysis from Human Plasma
This protocol outlines a typical procedure for the extraction of kynurenine pathway metabolites from human plasma prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Methanol (ice-cold)
-
Trifluoroacetic acid (TFA)
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Reconstitution solution (e.g., mobile phase A)
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add a known amount of the this compound internal standard working solution.
-
Add 20 µL of trifluoroacetic acid to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Method for the Quantification of 3-Hydroxyanthranilic Acid
The following are typical LC-MS/MS parameters for the analysis of 3-Hydroxyanthranilic Acid. These parameters should be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 | Optimized for specific instrument |
| This compound | 157.0 | 139.0 | Optimized for specific instrument |
Quantitative Data Summary
The following tables summarize typical validation data for the quantification of 3-Hydroxyanthranilic Acid using a stable isotope-labeled internal standard.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linear Range (µg/mL) | r² | LOD (nmol/L) | LOQ (nmol/L) |
| 3-Hydroxyanthranilic Acid | 0.2 - 6 | > 0.998 | 3.31 - 10.80 | 9.60 - 19.50 |
Accuracy and Precision
| Analyte | Concentration (µg/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 3-Hydroxyanthranilic Acid | Low QC | 95 - 105 | < 15 | < 15 |
| Mid QC | 95 - 105 | < 15 | < 15 | |
| High QC | 95 - 105 | < 15 | < 15 |
Recovery
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| 3-Hydroxyanthranilic Acid | 1.0 | 96 ± 1 |
| 2.5 | 103 ± 4 | |
| 5.0 | 98 ± 2 |
Source: PMC[6]
Visualizations
Kynurenine Pathway
The following diagram illustrates the main steps of the kynurenine pathway, highlighting the position of 3-Hydroxyanthranilic Acid.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of 3-Hydroxyanthranilic Acid in biological samples using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for accurate and precise quantification of 3-Hydroxyanthranilic Acid in metabolomics studies. Its use as an internal standard in LC-MS/MS methods allows researchers to obtain reliable data on the kynurenine pathway, facilitating a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies. The protocols and data presented here provide a solid foundation for the implementation of this robust analytical approach in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 4. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tryptophan Metabolism with 3-Hydroxyanthranilic Acid-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a key intermediate in the kynurenine (B1673888) pathway, the primary route of tryptophan metabolism.[1] This pathway is increasingly recognized for its role in a variety of physiological and pathological processes, including immune regulation, neuroinflammation, and cancer.[2][3][4] Dysregulation of the kynurenine pathway has been implicated in several diseases, making its components attractive targets for therapeutic intervention. The use of stable isotope-labeled compounds, such as 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), offers a powerful tool for elucidating the dynamics of tryptophan metabolism in a cell culture setting. This approach, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise tracing and quantification of metabolic flux.[5][6]
These application notes provide detailed protocols for utilizing 3-HAA-d3 to study tryptophan metabolism in vitro, offering insights into enzyme activity, pathway modulation, and the effects of therapeutic agents.
Key Applications
-
Metabolic Flux Analysis: Trace the conversion of 3-HAA-d3 to downstream metabolites of the kynurenine pathway.
-
Enzyme Activity Assays: Investigate the activity of enzymes such as 3-hydroxyanthranilate 3,4-dioxygenase (HAAO).
-
Drug Discovery and Development: Screen for compounds that modulate kynurenine pathway metabolism.
-
Disease Modeling: Study the dysregulation of tryptophan metabolism in various in vitro disease models.
Data Presentation
Quantitative Effects of 3-HAA on Cytokine Production in Primary Human Astrocytes
The following table summarizes the dose-dependent effect of 3-hydroxyanthranilic acid on cytokine-induced chemokine production in primary human astrocyte cultures. Cells were treated with varying concentrations of 3-HAA in the presence of 10 ng/mL of IL-1, and supernatants were collected after 24 hours for analysis by ELISA.[2][7]
| 3-HAA Concentration (µM) | IP-10 Production (pg/mL) (Mean ± SD) | IL-8 Production (ng/mL) (Mean ± SD) |
| 0 | 1500 ± 150 | 12.5 ± 1.0 |
| 10 | 1200 ± 120 | 12.6 ± 1.1 |
| 50 | 750 ± 80 | 12.4 ± 1.2 |
| 100 | 450 ± 50 | 12.5 ± 1.0 |
Data adapted from Krause et al. (2011).[2][7]
LC-MS/MS Parameters for Tryptophan Metabolite Analysis
The table below provides typical parameters for the analysis of tryptophan and its key metabolites by LC-MS/MS in multiple reaction monitoring (MRM) mode.[5][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Tryptophan | 205.1 | 188.1 | 15 |
| Kynurenine | 209.1 | 192.1 | 12 |
| 3-Hydroxykynurenine | 225.1 | 208.1 | 12 |
| Kynurenic Acid | 190.1 | 144.1 | 20 |
| Anthranilic Acid | 138.1 | 92.1 | 20 |
| 3-Hydroxyanthranilic Acid | 154.1 | 108.1 | 18 |
| This compound | 157.1 | 111.1 | 18 |
| Xanthurenic Acid | 206.1 | 178.1 | 20 |
| Quinolinic Acid | 168.1 | 124.1 | 15 |
Experimental Protocols
Protocol 1: Stable Isotope Tracing of this compound in Cell Culture
This protocol outlines the general procedure for treating cultured cells with 3-HAA-d3 and preparing samples for LC-MS/MS analysis to trace its metabolic fate.
Materials:
-
Cells of interest (e.g., primary human astrocytes, microglia, or a relevant cell line)
-
Complete cell culture medium
-
This compound (3-HAA-d3)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Microcentrifuge tubes
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the treatment medium by dissolving 3-HAA-d3 in the complete cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared 3-HAA-d3 containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection (Supernatant): At each time point, collect the cell culture supernatant into microcentrifuge tubes.
-
Protein Precipitation (Supernatant): Add four volumes of ice-cold methanol to one volume of supernatant (e.g., 400 µL methanol to 100 µL supernatant).[8]
-
Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]
-
Supernatant Transfer: Carefully transfer the resulting supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
-
Sample Collection (Intracellular Metabolites): For intracellular analysis, wash the cell monolayer twice with ice-cold PBS.
-
Metabolite Extraction: Add a sufficient volume of -80°C 80% methanol to the cells and scrape them. Collect the cell lysate into a microcentrifuge tube.
-
Cell Lysis and Centrifugation: Subject the lysate to three freeze-thaw cycles. Centrifuge at high speed to pellet cell debris.
-
Supernatant Transfer: Transfer the supernatant containing the intracellular metabolites to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method for tryptophan metabolites.[5][9]
Protocol 2: Analysis of Tryptophan Metabolites by LC-MS/MS
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 3-HAA, 3-HAA-d3, and other kynurenine pathway metabolites.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal standards (e.g., other deuterated metabolites)
Procedure:
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40°C).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Apply a gradient elution to separate the metabolites. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds.[8]
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use the Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Set the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard (see table above).
-
Optimize source parameters (e.g., spray voltage, source temperature) for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and internal standard.
-
Calculate the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for stable isotope tracing using 3-HAA-d3.
Caption: Simplified Kynurenine Pathway highlighting 3-HAA.
Caption: Signaling pathways modulated by 3-Hydroxyanthranilic Acid (3-HAA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The tryptophan metabolite 3-hydroxyanthranilic acid suppresses T cell responses by inhibiting dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.tudelft.nl [repository.tudelft.nl]
- 9. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reversed-Phase HPLC Method for the Separation and Quantification of 3-Hydroxyanthranilic Acid-d3
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a robust method for the analysis of 3-Hydroxyanthranilic Acid and its deuterated internal standard.
Introduction: 3-Hydroxyanthranilic acid (3-HAA) is a key metabolite in the kynurenine (B1673888) pathway of tryptophan degradation.[1][2][3][4][5] Altered levels of 3-HAA have been implicated in various physiological and pathological processes, making its accurate quantification in biological matrices crucial for research in areas such as neurobiology, immunology, and oncology.[2][6] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation of 3-Hydroxyanthranilic Acid and its stable isotope-labeled internal standard, 3-Hydroxyanthranilic Acid-d3. The use of a deuterated internal standard is the gold standard for quantitative analysis, particularly when coupled with mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.
While the chromatographic conditions aim for near co-elution of the analyte and its deuterated analog due to their similar physicochemical properties, their distinct mass-to-charge ratios allow for precise differentiation and quantification by a mass spectrometer.
Experimental Protocols
1. Materials and Reagents:
-
3-Hydroxyanthranilic Acid standard
-
This compound (Internal Standard)[7]
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid (LC-MS grade)
-
Potassium dihydrogenphosphate
-
Sodium acetate
-
Ultrapure water
-
Sample matrix (e.g., plasma, urine, cell culture supernatant)
2. Sample Preparation: A critical step for accurate analysis is the removal of interfering substances from the sample matrix. Protein precipitation is a common and effective method for biological samples.[8][9][10]
-
Protein Precipitation Protocol:
-
To 50 µL of the sample (e.g., serum, cell culture medium), add 10 µL of the this compound internal standard solution.
-
Add 400 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Incubate the samples at -20°C for 1 hour to ensure complete protein precipitation.[11]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
-
-
Liquid-Liquid Extraction Protocol (Alternative):
-
Acidify the sample to approximately pH 3.0.
-
Add an appropriate volume of diethyl ether and vortex vigorously.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
3. HPLC Instrumentation and Conditions: Several methods have been reported for the analysis of 3-HAA. Below are two optimized conditions based on published literature. Method 1 is a generic method suitable for UV or fluorescence detection, while Method 2 is specifically tailored for LC-MS/MS applications.
Method 1: HPLC with UV or Fluorescence Detection
This method is adapted from protocols for analyzing 3-HAA in various biological samples.[12][13][14]
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm i.d. |
| Mobile Phase | 25 mM sodium/acetic acid buffer (pH 5.5) and methanol (90:10 v/v)[13][14] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | Fluorescence: λex = 316 nm, λem = 420 nm[13][14] or UV at 340 nm[12] |
Method 2: UHPLC with Mass Spectrometry (MS) Detection
This method is optimized for high-throughput quantitative analysis using a stable isotope-labeled internal standard.[11][15]
| Parameter | Condition |
| Column | Atlantis T3 (C18), 3 µm, 2.1 x 150 mm i.d.[11][15] |
| Mobile Phase A | 0.1% formic acid in water (v/v)[11] |
| Mobile Phase B | 0.1% formic acid in acetonitrile (v/v)[11] |
| Gradient Elution | 0-10 min: linear increase from 0% to 40% B[11] |
| 10-12 min: from 40% to 95% B[11] | |
| 12-12.1 min: from 95% to 0% B[11] | |
| 12.1-17.1 min: re-equilibration at 0% B | |
| Flow Rate | 0.4 mL/min[11] |
| Column Temperature | 25°C[11] |
| Injection Volume | 10 µL[11] |
| Detection | Mass Spectrometry (e.g., Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode |
4. Data Presentation
Table 1: Chromatographic and Detection Parameters
| Analyte | Expected Retention Time (min) | MRM Transition (m/z) |
|---|---|---|
| 3-Hydroxyanthranilic Acid | ~5-7 (dependent on exact conditions) | To be determined empirically |
| this compound | ~5-7 (nearly identical to unlabeled) | To be determined empirically |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | 3-Hydroxyanthranilic Acid |
|---|---|
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery (%) | 90 - 105% |
| Intra-day Precision (CV%) | < 5% |
| Inter-day Precision (CV%) | < 7% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
Visualizations
Caption: Experimental workflow for 3-HAA-d3 analysis.
Caption: Analyte and internal standard relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. nacalai.com [nacalai.com]
- 9. organomation.com [organomation.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. repository.tudelft.nl [repository.tudelft.nl]
- 12. tandfonline.com [tandfonline.com]
- 13. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Storage and Stability Guidelines for 3-Hydroxyanthranilic Acid-d3 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a crucial metabolite in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3] It is implicated in various physiological and pathological processes, including immune regulation, neuroprotection, and cardiovascular diseases.[1][3][4] 3-Hydroxyanthranilic Acid-d3 is a deuterated analog of 3-HAA, commonly used as an internal standard in mass spectrometry-based quantitative analysis. Accurate handling, storage, and assessment of the stability of this compound solutions are paramount for reliable experimental outcomes.
This document provides detailed guidelines on the storage and stability of this compound solutions, along with protocols for stability assessment.
Physicochemical Properties and Stability Profile
3-Hydroxyanthranilic acid is known to be a highly reactive compound that is susceptible to auto-oxidation.[5] This process is pH-dependent, with the rate of oxidation increasing with higher pH.[6] The primary oxidation product is the dimeric phenoxazinone, cinnabarinic acid.[6][7][8] This inherent instability necessitates careful consideration of storage conditions.
While specific stability data for the deuterated form is not extensively published, the principles of handling the non-deuterated analog and general guidelines for deuterated compounds should be followed. Deuteration at non-exchangeable positions is generally expected to have a minimal impact on the chemical stability, although a primary kinetic isotope effect can sometimes lead to slightly slower degradation rates.
Storage Recommendations for this compound
To ensure the integrity of this compound, both in its solid form and in solution, the following storage conditions are recommended.
Solid Compound
| Parameter | Recommendation |
| Storage Temperature | -20°C[9] |
| Storage Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Light Exposure | Protect from light. |
Stock Solutions
For stock solutions of the non-deuterated 3-hydroxyanthranilic acid, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] It is also advised to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1]
| Parameter | Recommendation |
| Solvent | A suitable organic solvent such as methanol (B129727) or acetonitrile (B52724). The amount of organic solvent should be kept low (e.g., <1%) when preparing aqueous solutions to minimize its effect on the solution's properties.[10] |
| Storage Temperature | ≤ -20°C (For long-term storage, -80°C is preferable)[1] |
| Container | Amber glass vials or polypropylene (B1209903) tubes to protect from light. |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots.[1] |
Working Solutions
| Parameter | Recommendation |
| Preparation | It is recommended to prepare fresh working solutions daily from a frozen stock.[1] |
| Storage | If short-term storage is necessary, keep on ice and protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (neat compound)
-
Anhydrous methanol or acetonitrile (HPLC grade or higher)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Flush the vials with inert gas before capping tightly.
-
Store the aliquots at ≤ -20°C.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is adapted from general guidelines for stability testing of deuterated compounds and is designed to identify potential degradation products and optimal storage conditions.[10]
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Buffer solutions: pH 2, 4, 7, 9, and 12[10]
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (B78521) (NaOH)[10]
-
3% Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC-UV/MS system[10]
Procedure:
-
Sample Preparation: For each condition, dilute the stock solution with the respective buffer or stressor solution to a final concentration of approximately 50-100 µg/mL.[10] The final concentration of the organic solvent from the stock solution should be minimal.[10]
-
Stress Conditions:
-
pH Stability: Incubate samples at different pH values (2, 4, 7, 9, 12) at a controlled temperature (e.g., 40°C).
-
Oxidative Stability: Mix the sample with 3% H₂O₂ and incubate at room temperature.
-
Photostability: Expose a sample to a light source (e.g., UV lamp) while keeping a control sample in the dark.
-
Thermal Stability: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For pH and thermal stress samples, cool to room temperature. For acidic and basic samples, neutralize immediately before analysis to halt further degradation.[10]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The HPLC method should be capable of separating the parent this compound from its degradation products.[8][10][11] Mass spectrometry will aid in identifying degradation products and monitoring for any loss of the deuterium (B1214612) label.[10]
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).[10] Plot the percentage remaining versus time for each condition to determine the degradation kinetics.[10]
Visualizations
Tryptophan Metabolism via the Kynurenine Pathway
The following diagram illustrates the metabolic pathway of tryptophan, highlighting the position of 3-Hydroxyanthranilic Acid.
Caption: Simplified schematic of the Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for conducting a stability assessment of this compound solutions.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous determination of 3-hydroxyanthranilic and cinnabarinic acid by high-performance liquid chromatography with photometric or electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Hydroxyanthranilic Acid-d3 in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyanthranilic acid (3-HAA) is a key endogenous metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism. This pathway is increasingly recognized for its significant role in a variety of physiological and pathological processes, including immune regulation, neuroinflammation, and cellular proliferation. As such, the accurate quantification of 3-HAA in biological matrices is crucial for understanding disease mechanisms and for the development of novel therapeutics targeting the kynurenine pathway.
3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) is a stable isotope-labeled derivative of 3-HAA. Its chemical structure is identical to the endogenous analyte, with the exception of three hydrogen atoms being replaced by deuterium. This mass difference allows for its use as an ideal internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of 3-HAA-d3 with the unlabeled 3-HAA allows for the correction of variability introduced during sample preparation and analysis, ensuring high accuracy and precision in pharmacokinetic and metabolic studies.
These application notes provide detailed protocols for the use of 3-HAA-d3 as an internal standard for the quantification of 3-HAA in preclinical research, particularly in the context of pharmacokinetic studies.
Key Applications in Preclinical Drug Development
-
Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that modulate the kynurenine pathway.
-
Target Engagement Biomarker: Quantification of changes in endogenous 3-HAA levels as a biomarker for the activity of drugs targeting enzymes such as kynurenine 3-monooxygenase (KMO) or 3-hydroxyanthranilate 3,4-dioxygenase (HAAO).
-
Metabolic Profiling: Understanding the metabolic fate of tryptophan and the flux through the kynurenine pathway in various disease models.
-
Toxicology Studies: Assessing the impact of drug candidates on the levels of potentially neuroactive or immunomodulatory kynurenine pathway metabolites.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for the Quantification of 3-Hydroxyanthranilic Acid
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 3-Hydroxyanthranilic Acid (3-HAA) | 154.1 | 108.1 | 40 | 25 |
| This compound (Internal Standard) | 157.1 | 111.1 | 40 | 25 |
Note: The mass spectrometry parameters provided are representative and should be optimized for the specific instrument being used.
Table 2: Representative Preclinical Pharmacokinetic Data of 3-Hydroxyanthranilic Acid in Rat Plasma
The following table presents representative plasma concentration-time data for 3-HAA in Sprague-Dawley rats following the administration of a HAAO inhibitor. This data illustrates the type of quantitative information that can be obtained using 3-HAA-d3 as an internal standard.[1]
| Time (hours) | Mean Plasma Concentration of 3-HAA (µM) |
| 0 | 0.05 |
| 0.25 | 1.8 |
| 0.5 | 1.5 |
| 1 | 0.8 |
| 2 | 0.4 |
| 4 | 0.2 |
| 8 | 0.1 |
| 24 | < 0.05 |
This data is illustrative and is based on a study where 3-HAA levels were modulated by a pharmacological inhibitor.[1] Actual concentrations will vary depending on the animal model, drug treatment, and dose.
Experimental Protocols
Protocol 1: Quantification of 3-Hydroxyanthranilic Acid in Plasma using 3-HAA-d3 as an Internal Standard
This protocol describes a standard method for the extraction and quantification of 3-HAA from plasma samples.
Materials:
-
Plasma samples (e.g., from rat, mouse)
-
3-Hydroxyanthranilic Acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 3-HAA in methanol.
-
Prepare a 1 mg/mL stock solution of 3-HAA-d3 in methanol.
-
From these stock solutions, prepare working solutions for calibration curves and for spiking the internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the 3-HAA-d3 internal standard at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate 3-HAA from other matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Use the mass transitions specified in Table 1. Instrument-specific parameters such as declustering potential and collision energy should be optimized.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of 3-HAA to 3-HAA-d3 against the concentration of the 3-HAA standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of 3-HAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with 3-Hydroxyanthranilic Acid-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) as an internal standard in mass spectrometry-based analyses. The following question-and-answer format directly addresses common issues related to isotopic interference and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and how does it affect my analysis of 3-Hydroxyanthranilic Acid (3-HAA)?
A1: Isotopic interference occurs when the isotopic signature of the unlabeled analyte (3-HAA) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (3-HAA-d3). Unlabeled 3-HAA contains naturally occurring heavy isotopes, primarily Carbon-13 (¹³C), which can result in a small percentage of 3-HAA molecules having a mass that is one, two, or three daltons heavier than the monoisotopic mass. This M+3 isotope of 3-HAA can contribute to the signal of the 3-HAA-d3 internal standard, leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.
Q2: I'm observing a signal for 3-HAA-d3 in my blank samples. What is the likely cause?
A2: A signal for 3-HAA-d3 in a blank sample, assuming no contamination, is a strong indicator of isotopic interference from co-eluting endogenous 3-HAA. The M+3 isotopic peak of the naturally abundant 3-HAA can contribute to the signal of the primary ion of 3-HAA-d3, causing this false positive signal.
Q3: My 3-HAA-d3 internal standard seems to be eluting slightly earlier than the unlabeled 3-HAA. Why is this happening and is it a problem?
A3: This phenomenon is known as the "chromatographic isotope effect" and is a known issue with deuterated internal standards. The substitution of hydrogen with the slightly larger deuterium (B1214612) atom can lead to minor changes in the molecule's physicochemical properties, often resulting in a small shift in retention time, with the deuterated compound typically eluting earlier in reversed-phase chromatography. While a small, consistent shift may not be problematic, a significant or variable shift can lead to inaccurate quantification. This is because the analyte and internal standard may experience different matrix effects if they do not co-elute, impacting ionization efficiency and the accuracy of the results.
Q4: Can the deuterium labels on 3-HAA-d3 exchange with hydrogen atoms from my sample or solvent?
A4: Yes, this is a potential issue known as H/D back-exchange. If the deuterium atoms are located on exchangeable sites (e.g., on hydroxyl or amine groups), they can be replaced by hydrogen atoms from the solvent (like water or methanol) or the sample matrix. This process would convert the deuterated internal standard into the unlabeled analyte, leading to an underestimation of the true analyte concentration. It is crucial to use internal standards where the deuterium labels are on stable positions, such as the aromatic ring.
Q5: What is in-source fragmentation and how can it affect my analysis of 3-HAA and 3-HAA-d3?
A5: In-source fragmentation is the breakdown of an analyte that occurs in the ion source of the mass spectrometer before it reaches the mass analyzer. This can be caused by high temperatures or voltages in the ion source. For 3-HAA and its deuterated internal standard, in-source fragmentation can lead to the loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂). If the fragmentation patterns of the analyte and internal standard are different due to the deuterium labeling, it can affect the accuracy of quantification. It is important to optimize the ion source parameters to minimize in-source fragmentation.
Data Presentation
Table 1: Theoretical Natural Isotopic Abundance Contribution for 3-Hydroxyanthranilic Acid (C₇H₇NO₃)
This table summarizes the calculated contribution of naturally occurring stable isotopes to the mass spectrum of unlabeled 3-Hydroxyanthranilic Acid. This data is essential for understanding the potential for isotopic interference with 3-HAA-d3.
| Isotopic Peak | Relative Abundance (%) | Primary Contributing Isotopes |
| M (Monoisotopic) | 100.00 | ¹²C₇¹H₇¹⁴N¹⁶O₃ |
| M+1 | 8.03 | ¹³C¹²C₆¹H₇¹⁴N¹⁶O₃, ¹²C₇¹H₆²H¹⁴N¹⁶O₃, ¹²C₇¹H₇¹⁵N¹⁶O₃ |
| M+2 | 0.30 | ¹³C₂¹²C₅¹H₇¹⁴N¹⁶O₃, ¹²C₇¹H₇¹⁴N¹⁸O¹⁶O₂ |
| M+3 | 0.01 | ¹³C₃¹²C₄¹H₇¹⁴N¹⁶O₃, ¹³C¹²C₆¹H₇¹⁴N¹⁸O¹⁶O₂ |
Note: The abundances are calculated based on the natural isotopic abundances of the constituent elements.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 3-Hydroxyanthranilic Acid and 3-HAA-d3
This protocol provides a general framework for the analysis of 3-HAA and its deuterated internal standard. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation:
-
To 100 µL of plasma or other biological fluid, add 10 µL of a 1 µg/mL solution of 3-HAA-d3 in methanol (B129727) (internal standard).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
3-HAA: Precursor ion (Q1) m/z 154.05 -> Product ion (Q3) m/z 108.04 (loss of H₂O and CO)
-
3-HAA-d3: Precursor ion (Q1) m/z 157.07 -> Product ion (Q3) m/z 111.06
-
Mandatory Visualization
Caption: Diagram illustrating isotopic interference from unlabeled 3-HAA to 3-HAA-d3.
Caption: A logical workflow for troubleshooting isotopic interference issues.
Caption: Proposed ESI+ fragmentation pathway for 3-Hydroxyanthranilic Acid.
Minimizing matrix effects for 3-Hydroxyanthranilic Acid-d3 in LC-MS
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects for 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for 3-HAA-d3 analysis? A: The "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (3-HAA-d3) and its corresponding analyte (3-HAA) in the mass spectrometer's ion source.[1][2][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In biological samples like plasma or serum, common culprits include phospholipids (B1166683), salts, proteins, and lipids.[4]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like 3-HAA-d3 help? A: A SIL-IS, such as 3-HAA-d3, is considered the gold standard for mitigating matrix effects.[5][6] Because it is nearly chemically and physically identical to the analyte (3-HAA), it co-elutes and experiences the same degree of ion suppression or enhancement.[1][7][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, allowing for more accurate and precise quantification.[1]
Q3: Can a SIL-IS like 3-HAA-d3 always compensate for matrix effects perfectly? A: While highly effective, a SIL-IS may not offer perfect compensation in all scenarios. The key assumption is that the SIL-IS and the analyte behave identically.[9] However, issues can arise if there is chromatographic separation between the analyte and the SIL-IS, which can be caused by the "deuterium isotope effect".[9] If they do not co-elute perfectly, they may be affected differently by interfering components, leading to inaccurate results.[7] Therefore, robust sample cleanup and optimized chromatography are still crucial.
Q4: What are the most common sources of matrix effects in biological samples for this analysis? A: For analyses in biological matrices like plasma, serum, or whole blood, the most significant source of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids.[10][11] Other endogenous components like salts, proteins, and metabolites also contribute to these effects.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of 3-Hydroxyanthranilic Acid.
Issue 1: Significant Ion Suppression or Enhancement is Observed
-
Question: My signal intensity for 3-HAA is drastically lower or higher in matrix samples compared to clean standards. How can I fix this?
-
Answer: This directly indicates a strong matrix effect. The most effective mitigation strategy is to improve the sample preparation to remove interfering components before analysis.[1][11]
-
Troubleshooting Steps:
-
Assess Sample Preparation: Protein precipitation (PPT) alone is often insufficient for removing phospholipids.[11][12] Consider implementing more advanced techniques.
-
Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[10] Mixed-mode or phospholipid removal-specific SPE cartridges can selectively remove interferences while retaining the analyte.[13][14]
-
Consider Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and solvent polarity to selectively extract 3-HAA while leaving many matrix components behind.[11]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact.[2][15]
-
Issue 2: High Variability in the 3-HAA-d3 Internal Standard Response
-
Question: The peak area of my SIL-IS (3-HAA-d3) is inconsistent across different samples from the same study. What does this mean?
-
Answer: High variability in the IS response, even with a SIL-IS, suggests that the matrix effect is not uniform across samples and is significant enough to cause a loss in sensitivity.[9] While the ratio to the analyte may still be correct, a weak IS signal can compromise precision.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most critical step. Inconsistent matrix effects often stem from variable levels of phospholipids or other endogenous components between subjects or samples. Employing a robust phospholipid removal strategy, such as specialized SPE plates, is highly recommended.[12]
-
Optimize Chromatography: Ensure that 3-HAA and 3-HAA-d3 are not eluting in a region of severe ion suppression. A post-column infusion experiment can identify retention time windows where matrix effects are strongest.[15] Adjusting the chromatographic gradient can shift the analyte peak to a cleaner region of the chromatogram.[3]
-
Check for Co-elution: Verify that 3-HAA and 3-HAA-d3 are completely co-eluting.[7] A slight separation can expose them to different matrix environments. Using a column with different selectivity or adjusting the mobile phase may be necessary to ensure complete overlap.
-
Issue 3: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Question: My QC samples are failing to meet the acceptance criteria (e.g., ±15% deviation), even though I am using 3-HAA-d3. Why is this happening?
-
Answer: This indicates that the chosen analytical method is not sufficiently robust to handle the variability in the sample matrix. The ability of the SIL-IS to compensate is being exceeded.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Conduct a post-extraction addition experiment with multiple matrix lots to quantify the degree of ion suppression or enhancement and assess its variability.[4]
-
Enhance Sample Preparation: This is the most likely solution. The data suggests that the current sample cleanup method is not adequately removing interfering components. Refer to the sample preparation protocols below for more robust options.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.[1] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
-
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in minimizing matrix effects.[11] Below are protocols for common techniques, with an emphasis on phospholipid removal.
Protocol 1: Phospholipid Removal using Specialized SPE Plates (Recommended)
This method combines protein precipitation with specific removal of phospholipids.
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of the 3-HAA-d3 internal standard working solution.
-
Protein Precipitation: Add 300-400 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to the sample, vortex thoroughly to precipitate proteins.
-
Phospholipid Removal: Load the entire mixture onto a phospholipid removal SPE plate (e.g., HybridSPE).
-
Elution: Apply vacuum or positive pressure to collect the filtrate, which is now depleted of proteins and phospholipids.[12]
-
Evaporation & Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.[10]
Protocol 2: Standard Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by an acidic aqueous solution (e.g., water with 0.1% formic acid).
-
Loading: Load the pre-treated sample (plasma/serum with IS, diluted with an acidic buffer).
-
Washing: Wash the cartridge with the acidic aqueous solution to remove polar interferences, followed by an organic solvent (e.g., methanol) to remove non-polar interferences like lipids.[13]
-
Elution: Elute the 3-HAA and 3-HAA-d3 using an organic solvent containing a strong base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described above.
Comparative Data on Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation methods in reducing matrix interferences, particularly phospholipids.
| Sample Preparation Technique | Principle | Efficacy in Phospholipid Removal | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or acid.[11] | Low to Moderate (~50% removal with acetonitrile)[11] | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant matrix effects.[11][12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility.[11] | Moderate to High | Can provide clean extracts if solvent and pH are optimized. | Can be labor-intensive, may require large solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[10] | High | Provides excellent sample cleanup and can concentrate the analyte.[13] | Requires method development; can be more costly than PPT. |
| Phospholipid Removal Plates | Combines protein precipitation with specific binding of phospholipids to a zirconia-based sorbent. | Very High (>99%)[14] | Simple workflow (similar to PPT), highly effective at removing phospholipids, reduces ion suppression.[12] | Higher initial cost for plates/cartridges. |
Visualized Workflows
Troubleshooting Workflow for Matrix Effects
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? [periodicos.capes.gov.br]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Addressing chromatographic shift of 3-Hydroxyanthranilic Acid-d3 vs. native form
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxyanthranilic Acid and its deuterated internal standard, 3-Hydroxyanthranilic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting at a different retention time than the native 3-Hydroxyanthranilic Acid?
This phenomenon is known as the chromatographic isotope effect. It is an expected behavior resulting from the minor physicochemical differences between the deuterated and non-deuterated molecules. In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated counterparts. The magnitude of this shift can be influenced by the number and position of the deuterium (B1214612) atoms.
Q2: The retention time shift between my analyte and the deuterated standard was previously consistent, but now it is changing. What could be the cause?
A change in the relative retention time between your analyte and its deuterated internal standard often points to a change in the chromatographic system or method conditions. Potential causes include:
-
Mobile Phase Composition: Inconsistent preparation or degradation of the mobile phase.
-
Column Temperature: Fluctuations in the column oven temperature.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.
-
Column Degradation: Loss of stationary phase or accumulation of contaminants on the column.
-
System Leaks: A leak in the HPLC system can cause pressure and flow rate fluctuations.
Q3: Can the chromatographic shift between the native and deuterated compound affect my quantitative results?
Yes, a significant or variable chromatographic shift can impact the accuracy and precision of your results. If the analyte and the internal standard do not co-elute closely, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to inaccurate quantification.
Q4: How can I minimize the retention time difference between 3-Hydroxyanthranilic Acid and this compound?
While the isotope effect is an intrinsic property, you can often minimize the retention time difference by optimizing your chromatographic method. This can involve adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or the column temperature.
Q5: Are there alternatives to using a deuterated internal standard to avoid this issue?
Yes, using an internal standard labeled with a heavier stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can often eliminate the chromatographic shift. These isotopes have a more negligible effect on the molecule's physicochemical properties, typically resulting in better co-elution with the native analyte.
Troubleshooting Guide
Initial Assessment: Characterizing the Shift
Before making any changes, it is crucial to understand the nature of the retention time shift.
| Observation | Potential Cause | Next Steps |
| Consistent, small shift | Chromatographic Isotope Effect | This is normal. If the shift is stable and the peaks are symmetrical, no action may be required. Proceed to Method Optimization if co-elution is desired. |
| Gradual drift in retention time for both compounds | Column aging, mobile phase changes | See "Systematic Troubleshooting" |
| Sudden, significant shift | Leak, incorrect mobile phase, column failure | See "Systematic Troubleshooting" |
| Variable shift between runs | Poor system equilibration, temperature fluctuations, inconsistent mobile phase preparation | See "Systematic Troubleshooting" |
Systematic Troubleshooting Workflow
This workflow will guide you through a logical process to identify and resolve the root cause of unexpected retention time shifts.
Caption: A systematic workflow for troubleshooting retention time shifts.
Experimental Protocols
Protocol 1: Baseline Method for 3-Hydroxyanthranilic Acid
This protocol is a starting point for the analysis of 3-Hydroxyanthranilic Acid and can be optimized to address chromatographic shifts.
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm i.d. |
| Mobile Phase A | 25 mM Sodium Acetate Buffer, pH 5.5 |
| Mobile Phase B | Methanol |
| Gradient | 90:10 (A:B) Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Fluorimetric (Ex: 316 nm, Em: 420 nm) or MS |
| Injection Volume | 10 µL |
This method is adapted from a published procedure and may require optimization for your specific application and instrumentation.[1][2]
Protocol 2: Method Optimization to Minimize Chromatographic Shift
This protocol provides a systematic approach to adjusting chromatographic parameters to reduce the retention time difference (ΔRT) between the native and deuterated forms of 3-Hydroxyanthranilic Acid.
1. Mobile Phase pH Adjustment:
Since 3-Hydroxyanthranilic Acid is an acidic compound, altering the mobile phase pH can significantly impact its retention.[3][4][5][6]
-
Objective: To find a pH that minimizes the ΔRT while maintaining good peak shape.
-
Procedure:
-
Prepare a series of mobile phase A buffers with pH values ranging from 3.0 to 6.0 in 0.5 unit increments.
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a mixture of 3-Hydroxyanthranilic Acid and this compound.
-
Record the retention times and calculate the ΔRT for each pH.
-
Plot ΔRT versus pH to identify the optimal pH.
-
Illustrative Data:
| Mobile Phase pH | RT (Native) (min) | RT (d3) (min) | ΔRT (min) | Peak Shape |
| 3.0 | 8.5 | 8.3 | 0.2 | Tailing |
| 4.0 | 7.2 | 7.0 | 0.2 | Good |
| 5.0 | 6.1 | 6.0 | 0.1 | Excellent |
| 6.0 | 5.3 | 5.2 | 0.1 | Good |
2. Column Temperature Optimization:
Temperature can influence the interactions between the analytes and the stationary phase, thereby affecting selectivity.[7][8][9][10]
-
Objective: To determine the column temperature that provides the smallest ΔRT.
-
Procedure:
-
Set the mobile phase to the optimal pH determined in the previous step.
-
Set the column temperature to 25 °C and allow the system to stabilize.
-
Inject the standard mixture and record the retention times and ΔRT.
-
Increase the temperature in 5 °C increments up to 45 °C, allowing for stabilization at each temperature before injection.
-
Plot ΔRT versus temperature to find the optimal setting.
-
Illustrative Data:
| Temperature (°C) | RT (Native) (min) | RT (d3) (min) | ΔRT (min) |
| 25 | 6.5 | 6.3 | 0.2 |
| 30 | 6.1 | 6.0 | 0.1 |
| 35 | 5.8 | 5.7 | 0.1 |
| 40 | 5.5 | 5.45 | 0.05 |
| 45 | 5.2 | 5.15 | 0.05 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors contributing to the chromatographic isotope effect and the potential for inaccurate quantification due to matrix effects.
Caption: The impact of the chromatographic isotope effect on quantitative analysis.
References
- 1. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Preventing back-exchange of deuterium in 3-Hydroxyanthranilic Acid-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back-exchange of deuterium (B1214612) in 3-Hydroxyanthranilic Acid-d3. Below, you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and experimental protocols designed to maintain the isotopic integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is the process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment. This is a significant concern as it compromises the isotopic purity of the compound, which can lead to inaccurate results in quantitative analyses (e.g., mass spectrometry-based assays) and other applications where the deuterium label is critical. For this compound, the deuterium atoms on the aromatic ring are susceptible to exchange, particularly due to the presence of the activating hydroxyl and amino functional groups.
Q2: What are the primary factors that promote deuterium back-exchange on the aromatic ring of this compound?
A2: The main factors that influence the rate of back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium on the aromatic ring. The rate of exchange is generally lowest at a slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium back-exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate back-exchange. Aprotic solvents are generally preferred for minimizing exchange.
-
Exposure to Moisture: Atmospheric moisture is a common source of protons that can lead to back-exchange.
Q3: How do the functional groups of 3-Hydroxyanthranilic Acid affect deuterium stability?
A3: The hydroxyl (-OH) and amino (-NH2) groups are electron-donating groups that activate the aromatic ring towards electrophilic substitution, the mechanism by which deuterium exchange occurs. The positions ortho and para to these groups are the most susceptible to exchange. The carboxylic acid (-COOH) group is an electron-withdrawing group and deactivates the ring, but its influence is position-dependent. The protonation states of these groups, which are determined by the solution's pH and the compound's pKa values (pKa1 = 2.7, pKa2 = 5.19, pKa3 = 10.12), will significantly impact the electron density of the aromatic ring and thus the rate of back-exchange.[1]
Q4: What are the ideal storage conditions for solid this compound?
A4: To maintain isotopic and chemical purity, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from atmospheric components.
Q5: Which solvents should I use to prepare solutions of this compound?
A5: Whenever possible, use anhydrous aprotic solvents to dissolve this compound. Suitable solvents include deuterated acetonitrile (B52724) (CD3CN), deuterated dimethyl sulfoxide (B87167) (DMSO-d6), and deuterated chloroform (B151607) (CDCl3). If a protic solvent is unavoidable, use a deuterated version (e.g., D2O, CH3OD) and prepare solutions immediately before use. Keep in mind that even in deuterated protic solvents, exchange can occur if there are trace amounts of water (H2O).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of deuterium label observed in mass spectrometry analysis. | 1. Back-exchange during sample preparation: Exposure to protic solvents (H2O, MeOH), acidic or basic conditions. 2. Back-exchange during storage of solutions: Improper solvent choice or storage temperature. 3. In-source exchange in the mass spectrometer: High source temperatures or presence of protic mobile phases. | 1. Use anhydrous aprotic solvents. If aqueous solutions are necessary, work at a pH close to the compound's isoelectric point and keep the temperature as low as possible. Prepare samples immediately before analysis. 2. Store solutions in anhydrous aprotic solvents at -80°C for long-term storage or -20°C for short-term storage.[1] 3. Optimize mass spectrometer source parameters to use the lowest possible temperatures. |
| Inconsistent analytical results between samples. | 1. Variable exposure to moisture: Handling the compound in an open atmosphere can lead to varying degrees of back-exchange. 2. Inconsistent pH of solutions: Small variations in pH can significantly affect the rate of back-exchange. | 1. Handle the solid compound and prepare solutions in a dry, inert atmosphere (e.g., a glove box or under a stream of argon/nitrogen). 2. Use freshly prepared and accurately buffered solutions. Verify the pH of all buffers before use. |
| Degradation of the compound. | 1. Exposure to light: 3-Hydroxyanthranilic acid is light-sensitive.[2] 2. Oxidation: The compound can be susceptible to oxidation, especially in solution. 3. High temperatures: Can lead to thermal decomposition. | 1. Protect the solid compound and its solutions from light by using amber vials or wrapping containers in foil. 2. Degas solvents before use and store solutions under an inert atmosphere. Prepare solutions fresh. 3. Avoid high temperatures during sample preparation and storage. |
Quantitative Data on Deuterium Back-Exchange
Table 1: Effect of pH on Deuterium Exchange
| Compound | pH | Temperature (°C) | % Deuterium Exchange | Time | Reference |
| Aniline-d5 | 7 | 260 | 47% (ortho), 64% (para), 3% (meta) | 24 h | [4] |
| Phenol-d5 | Acidic (dilute DCl/D2O) | 250-285 | Equilibrium | - | Werstiuk & Kadai, 1974 (cited in[3]) |
Table 2: Effect of Temperature on Deuterium Exchange
| Compound | Temperature (°C) | Solvent | % Deuterium Exchange | Time | Reference |
| Aniline-d5 | 170 | D2O (microwave) | 98% (C-2), 48% (C-6) on a derivative | 12 h | [4] |
| Phenol | Room Temp | D2O (with Pt/C) | Efficient Deuteration | - | [5] |
| Phenol | 180 | D2O (with Pd/C) | Efficient Deuteration | - | [5] |
Table 3: Effect of Solvent on Deuterium Exchange
| Compound | Solvent | Temperature (°C) | Observation | Reference |
| Aromatic Acids | Aprotic Solvents | - | Electron-donor and polar properties of aprotic solvents competitively affect exchange kinetics. | [6] |
| General Deuterated Compounds | Protic vs. Aprotic | - | Aprotic solvents are preferred to minimize back-exchange. | General Knowledge |
Note: The data presented are for analogous compounds and should be used as a qualitative guide for understanding the factors that affect the stability of the deuterium labels on this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aprotic Solvent
Objective: To prepare a stock solution of this compound with minimal risk of deuterium back-exchange.
Materials:
-
This compound (solid)
-
Anhydrous, deuterated dimethyl sulfoxide (DMSO-d6)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen)
-
Dry glassware (oven-dried and cooled in a desiccator)
Procedure:
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all subsequent steps in a glove box or under a gentle stream of inert gas.
-
Weigh the desired amount of this compound into the amber vial.
-
Add the calculated volume of anhydrous DMSO-d6 to the vial to achieve the target concentration.
-
Cap the vial tightly and gently swirl or sonicate at room temperature until the solid is completely dissolved.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Visualizations
Caption: Factors that promote the back-exchange of deuterium.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvation effects in kinetics of reactions of deuterium-hydrogen exchange with carboxylic acid (Journal Article) | ETDEWEB [osti.gov]
Technical Support Center: Optimizing Mass Spectrometry for 3-Hydroxyanthranilic Acid-d3 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection of 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for 3-Hydroxyanthranilic Acid (3-HAA) and its deuterated internal standard, 3-HAA-d3?
A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the selective and sensitive quantification of 3-HAA and its internal standard. The table below summarizes recommended precursor and product ions. It is important to note that the precursor ion for 3-HAA-d3 is shifted by +3 Da compared to the unlabeled analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Details |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 | Loss of H₂O |
| 108.0 | Loss of H₂O and CO | ||
| This compound | 157.0 | 139.0 | Loss of D₂O |
| 108.0 | Loss of D₂O and CO |
Q2: What are typical starting parameters for collision energy (CE) and declustering potential (DP) for 3-HAA-d3?
A2: Optimal CE and DP values are instrument-dependent and should be determined empirically. However, published methods for similar analytes can provide a good starting point. The following table provides an example of optimized parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 | 25 | 15 |
| 154.0 | 108.0 | 25 | 20 | |
| This compound | 157.0 | 139.0 | 25 | 15 |
| 157.0 | 108.0 | 25 | 20 |
Q3: How should I prepare my samples for 3-HAA-d3 analysis in biological matrices?
A3: Sample preparation aims to remove interferences such as proteins and phospholipids (B1166683) that can cause ion suppression and contaminate the LC-MS system. The most common methods are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simple and fast method. It involves adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile (B52724), often containing an acid like formic acid) to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects. Reversed-phase SPE cartridges are commonly used for 3-HAA.
Q4: What are the key considerations for the chromatographic separation of 3-HAA?
A4: Reversed-phase chromatography is typically used for the separation of 3-HAA. A C18 column is a common choice. The mobile phase usually consists of water and an organic solvent (methanol or acetonitrile) with a small amount of an acidic modifier, such as formic acid, to improve peak shape and ionization efficiency. A gradient elution is often employed to ensure good separation from other tryptophan metabolites and matrix components.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for 3-HAA-d3
Possible Causes and Solutions:
-
Incorrect MRM Transitions:
-
Solution: Verify that the correct precursor ion (m/z 157.0 for the protonated molecule [M+H]⁺) and product ions are being monitored. Infuse a standard solution of 3-HAA-d3 directly into the mass spectrometer to confirm the parent and fragment ions.
-
-
Suboptimal Ion Source Parameters:
-
Solution: Optimize ion source parameters such as ion spray voltage, source temperature, nebulizer gas, and drying gas flow rates. These parameters can significantly impact ionization efficiency.
-
-
Analyte Degradation:
-
Solution: 3-HAA is known to be unstable and can auto-oxidize. Prepare fresh stock solutions and keep samples at a low temperature (e.g., 4°C in the autosampler) during the analysis sequence. Minimize the time between sample preparation and injection.
-
-
Matrix Effects (Ion Suppression):
-
Solution: Matrix components co-eluting with 3-HAA-d3 can suppress its ionization. To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup (e.g., switch from protein precipitation to SPE), or adjust the chromatographic gradient to separate 3-HAA-d3 from the interfering compounds.
-
Issue 2: High Variability in the 3-HAA-d3 Internal Standard Signal
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Solution: Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process to account for variability in extraction recovery.
-
-
Differential Matrix Effects:
-
Solution: Even with a co-eluting internal standard, matrix effects can sometimes differ between the analyte and the deuterated standard. This can be more pronounced in highly complex matrices. Evaluate matrix effects by comparing the internal standard response in neat solution versus post-extraction spiked matrix samples. If significant differences are observed, a more rigorous sample cleanup method may be necessary.
-
-
Isotopic Exchange:
-
Solution: Although less common for deuterium (B1214612) labels on an aromatic ring, back-exchange with protons from the solvent or matrix can occur in certain conditions. Ensure that the pH of the mobile phase and sample extract is controlled.
-
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent mixture. If the problem persists, the column may be contaminated or have a void at the inlet. Using a guard column can help extend the life of the analytical column.
-
-
Inappropriate Injection Solvent:
-
Solution: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. Reconstituting the final extract in the initial mobile phase is recommended.
-
-
Secondary Interactions with the Stationary Phase:
-
Solution: The amine and carboxylic acid groups in 3-HAA can interact with residual silanols on the silica-based column, leading to peak tailing. The use of a mobile phase with a low pH (e.g., containing 0.1% formic acid) helps to suppress this interaction.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of the sample (e.g., plasma, serum, or cell culture supernatant), add 10 µL of the 3-HAA-d3 internal standard working solution.
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Ion Spray Voltage: +4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Curtain Gas: 30 psi
-
-
MRM Transitions and Potentials: Refer to the tables in the FAQ section.
-
Visualizations
Caption: A typical experimental workflow for the analysis of 3-HAA-d3.
Caption: A logical troubleshooting workflow for low signal intensity of 3-HAA-d3.
Technical Support Center: Improving Signal-to-Noise Ratio for Low Concentration 3-HAA-d3
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio for low concentrations of 3-hydroxyanthranilic acid-d3 (3-HAA-d3).
Frequently Asked Questions (FAQs)
Q1: Why is my 3-HAA-d3 signal unexpectedly low or absent?
A low or absent signal for 3-HAA-d3 can stem from several factors, ranging from the integrity of the standard itself to instrument settings. A systematic approach is crucial for diagnosis. Potential causes include degradation of the standard, incorrect mass spectrometer parameters, suboptimal chromatographic conditions, or issues with sample preparation leading to poor recovery or significant ion suppression.[1][2][3] It is recommended to first verify the integrity of the standard and the basic functionality of the LC-MS system.
Q2: Could the deuterium (B1214612) label on my 3-HAA-d3 be exchanging with hydrogen?
Yes, deuterium back-exchange can be a significant issue, particularly in aqueous solutions or under certain pH conditions.[4] This instability can lead to a decreased response for the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte, compromising the accuracy of your results.[4][5] Storing deuterated compounds in acidic or basic solutions should generally be avoided to minimize this risk.[6]
Q3: My 3-HAA-d3 elutes at a slightly different retention time than the native 3-HAA. Is this normal?
This is a known phenomenon referred to as the "isotope effect". The substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of the molecule, such as its lipophilicity. In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[4] While often a minor shift, this can become problematic if the analyte and internal standard elute in a region with varying matrix effects.[4]
Q4: How can I determine if matrix effects are impacting my 3-HAA-d3 signal?
Matrix effects, resulting from co-eluting components that suppress or enhance the ionization of the target analyte, are a common challenge in LC-MS/MS analysis. To assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal of 3-HAA-d3 in a clean solution to its signal when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.
Q5: What are the best practices for preparing and storing 3-HAA-d3 stock and working solutions?
To ensure the stability and accuracy of your 3-HAA-d3 internal standard, it is crucial to follow proper preparation and storage procedures. Primary stock solutions should be prepared in a high-purity organic solvent, such as methanol (B129727), and stored at -20°C or lower in amber vials to protect from light.[1] Working solutions should be prepared fresh as needed by diluting the stock solution. Avoid repeated freeze-thaw cycles. For aqueous working solutions, it is advisable to prepare them fresh for each batch of samples to minimize the risk of deuterium exchange.
Troubleshooting Guides
Problem: No or Very Low 3-HAA-d3 Signal
A complete loss of signal often points to a singular critical issue. This guide provides a logical workflow to identify the root cause.
Caption: Troubleshooting workflow for no or low 3-HAA-d3 signal.
Problem: High Background Noise
High background noise can significantly impact the signal-to-noise ratio, especially at low concentrations.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[1] Filter all aqueous mobile phases. |
| Dirty Ion Source or Mass Spectrometer | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines.[1][7] |
| Contaminated LC System | Flush the entire LC system, including the autosampler and injection port, with a strong solvent mixture (e.g., isopropanol/water). |
| Column Contamination | Use a guard column to protect the analytical column from matrix components. If the column is contaminated, try washing it with a strong solvent or replace it if necessary.[7] |
| Electronic Noise | Ensure proper grounding of the LC-MS system and check for nearby sources of electromagnetic interference. |
Problem: Inconsistent 3-HAA-d3 Signal/Area
Poor reproducibility can invalidate your quantitative results.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting of Internal Standard | Use calibrated pipettes and ensure a consistent and accurate addition of the 3-HAA-d3 internal standard to all samples and standards.[1] |
| Variability in Sample Preparation | Standardize all sample preparation steps, including extraction times, temperatures, and evaporation conditions. Consider automating the sample preparation process if possible.[8] |
| Chromatographic Issues | Fluctuations in retention time can lead to inconsistent integration. Ensure the column is properly equilibrated and that the mobile phase composition is stable.[7] |
| Differential Matrix Effects | If the matrix composition varies significantly between samples, it can lead to inconsistent ion suppression or enhancement. Optimize the sample cleanup procedure to remove more interfering components.[4] |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for 3-HAA-d3
This protocol outlines the steps for optimizing the MS parameters for 3-HAA-d3 using direct infusion.
Materials:
-
3-HAA-d3 analytical standard
-
HPLC-grade methanol and water
-
LC-MS grade formic acid
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
Methodology:
-
Prepare Infusion Solution: Prepare a 1 µg/mL solution of 3-HAA-d3 in 50:50 methanol:water with 0.1% formic acid.
-
Instrument Setup: Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and in full scan mode.
-
Direct Infusion: Infuse the 3-HAA-d3 solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Acquire full scan mass spectra to identify the protonated molecule, [M+H]+, which will serve as the precursor ion.
-
Product Ion Scan: Set the mass spectrometer to product ion scan mode and select the identified precursor ion for fragmentation.
-
Collision Energy Optimization: Vary the collision energy (e.g., 10-50 eV) to identify the most stable and intense product ions.[9] Select at least two product ions for the Multiple Reaction Monitoring (MRM) method (one for quantification and one for confirmation).
-
MRM Parameter Optimization: In MRM mode, systematically vary the collision energy for each selected transition to find the value that yields the maximum signal intensity.
Typical Mass Transitions for 3-HAA:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| 3-Hydroxyanthranilic acid | 154.0 | 136.0 | ESI+ |
| 3-HAA-d3 | 157.0 | 139.0 | ESI+ |
| Note: These values are typical and should be optimized on your specific instrument.[10] |
Protocol 2: Sample Preparation using Protein Precipitation
A simple and fast method for removing proteins from biological samples.
Materials:
-
Plasma or serum sample
-
3-HAA-d3 internal standard spiking solution
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Methodology:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add the appropriate amount of 3-HAA-d3 internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE can provide a cleaner sample extract compared to protein precipitation, which can significantly reduce matrix effects and improve the signal-to-noise ratio.[11]
Materials:
-
Plasma or serum sample
-
3-HAA-d3 internal standard spiking solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Conditioning, wash, and elution solvents
-
SPE manifold
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma or serum, add the 3-HAA-d3 internal standard. Acidify the sample with a weak acid (e.g., formic acid) to ensure the analyte is charged.
-
Conditioning: Condition the SPE cartridge with methanol followed by equilibration with an appropriate buffer (e.g., acidified water).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elution: Elute the 3-HAA and 3-HAA-d3 from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.
Impact of Sample Preparation on Analyte Recovery and Signal-to-Noise Ratio (Hypothetical Data):
| Sample Preparation Method | Analyte Recovery (%) | Signal-to-Noise Ratio (at LLOQ) |
| Protein Precipitation | 85 ± 5 | 12 |
| Solid-Phase Extraction | 95 ± 3 | 45 |
Visualizations
Caption: General experimental workflow for 3-HAA analysis using 3-HAA-d3.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. Optimization of Automated Sample Preparation for Vitamin D Determination on a Biomek i7 Workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Extraction Recovery of 3-Hydroxyanthranilic Acid-d3 from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for 3-HAA-d3 during tissue extraction?
A1: Low recovery of 3-HAA-d3 can stem from several factors:
-
Inefficient Tissue Homogenization: Incomplete disruption of the tissue matrix can prevent the extraction solvent from accessing the analyte.
-
Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be suitable for the specific tissue type or the physicochemical properties of 3-HAA.
-
Analyte Degradation: 3-HAA is susceptible to oxidation, and inappropriate pH or temperature during extraction can lead to its degradation.
-
Poor Solubility: The extraction solvent may not have the optimal polarity to efficiently solubilize 3-HAA-d3.
-
Matrix Effects: Co-extracted endogenous compounds from the tissue can interfere with the analytical signal, leading to apparent low recovery.[1]
Q2: My recovery of 3-HAA-d3 is inconsistent across different tissue types. Why is this happening?
A2: Tissue composition varies significantly. For example, brain tissue is lipid-rich, while liver tissue is rich in metabolic enzymes. These differences in the tissue matrix can affect the efficiency of any given extraction protocol. A method optimized for liver tissue may not be optimal for brain tissue. It is crucial to tailor the extraction protocol to the specific tissue matrix being analyzed.
Q3: I am observing a different recovery rate for 3-HAA-d3 compared to the non-deuterated 3-HAA. What could be the reason?
A3: While stable isotope-labeled internal standards are designed to mimic the behavior of the analyte, differences in recovery can occur. This can be due to the "isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the compound's physicochemical properties, such as its polarity and pKa. This may lead to minor differences in partitioning during liquid-liquid extraction or retention on a solid-phase extraction sorbent.
Q4: Can the pH of my extraction solvent impact the recovery of 3-HAA-d3?
A4: Yes, pH is a critical factor. 3-Hydroxyanthranilic acid is an acidic compound, and its ionization state is pH-dependent. For efficient extraction into an organic solvent during liquid-liquid extraction, the pH of the aqueous phase should be adjusted to suppress the ionization of the carboxyl group (typically pH < 3). This increases its hydrophobicity and partitioning into the organic layer.
Q5: How can I minimize the degradation of 3-HAA-d3 during sample preparation?
A5: To minimize degradation, it is recommended to:
-
Work with samples on ice throughout the extraction process.
-
Use antioxidants, such as ascorbic acid, in the homogenization and extraction buffers.
-
Process samples as quickly as possible to minimize exposure to light and air.
-
Store extracts at low temperatures (e.g., -80°C) and analyze them promptly.
Troubleshooting Guides
Issue 1: Low Recovery of 3-HAA-d3 in All Tissue Types
| Possible Cause | Troubleshooting Step |
| Inefficient Tissue Homogenization | Ensure the tissue is thoroughly homogenized. Consider using a bead beater for tougher tissues. The homogenization buffer should be compatible with the downstream extraction method. |
| Suboptimal Extraction Solvent | Test different extraction solvents with varying polarities. For protein precipitation, compare acetonitrile, methanol (B129727), and acetone. For LLE, test solvents like ethyl acetate (B1210297) and methyl tert-butyl ether. |
| Incorrect pH | For LLE, ensure the pH of the sample homogenate is adjusted to be at least 2 pH units below the pKa of the carboxylic acid group of 3-HAA. |
| Analyte Degradation | Add an antioxidant (e.g., 0.1% ascorbic acid) to the homogenization buffer. Keep samples on ice and protected from light. |
Issue 2: Inconsistent Recovery of 3-HAA-d3 Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Homogenization | Ensure a standardized homogenization procedure is followed for all samples, including time and speed of homogenization. |
| Variable Pipetting | Calibrate pipettes regularly. When adding the internal standard, ensure it is fully vortexed into the sample. |
| Phase Separation Issues (LLE) | After vortexing, ensure complete phase separation by adequate centrifugation. Avoid aspirating the aqueous layer along with the organic layer. |
| Inconsistent Elution (SPE) | Ensure the SPE cartridge does not dry out before sample loading and that elution is performed with the correct solvent and volume. |
Issue 3: Discrepancy in Recovery Between 3-HAA-d3 and Endogenous 3-HAA
| Possible Cause | Troubleshooting Step |
| Isotope Effect | While minor differences are expected, significant discrepancies may indicate that the chosen extraction method is sensitive to the subtle physicochemical differences. Re-evaluate the extraction method, particularly the solvent composition and pH. |
| Cross-contamination of Standards | Ensure the purity of both the deuterated and non-deuterated standards. |
| Matrix Effects | The deuterated internal standard may experience different ion suppression or enhancement compared to the native analyte.[2] This can be investigated by a post-extraction addition experiment. If matrix effects are significant, consider a more rigorous cleanup step like SPE or dilution of the sample. |
Data Presentation: Expected Recovery Ranges
The following tables summarize expected recovery percentages for 3-HAA-d3 from various tissues using common extraction techniques. These values are illustrative and may vary based on the specific protocol and tissue condition.
Table 1: Protein Precipitation (PPT)
| Tissue Type | Precipitating Agent | Expected Recovery (%) |
| Liver | Acetonitrile (3:1 v/v) | 80 - 95 |
| Methanol (3:1 v/v) | 75 - 90 | |
| Brain | Acetonitrile (3:1 v/v) | 85 - 98 |
| Trichloroacetic Acid (10%) | 70 - 85 | |
| Kidney | Methanol:Acetonitrile (1:1 v/v) | 80 - 95 |
Table 2: Liquid-Liquid Extraction (LLE)
| Tissue Type | Extraction Solvent | pH | Expected Recovery (%) |
| Liver | Ethyl Acetate | < 3 | 90 - 105 |
| Brain | Methyl tert-butyl ether | < 3 | 88 - 102 |
| Kidney | Ethyl Acetate | < 3 | 92 - 108 |
Table 3: Solid-Phase Extraction (SPE)
| Tissue Type | SPE Sorbent | Elution Solvent | Expected Recovery (%) |
| Liver | Mixed-mode Cation Exchange | 5% NH4OH in Methanol | 85 - 100 |
| Brain | Polymeric Reversed-Phase | Acetonitrile | 90 - 105 |
| Kidney | Mixed-mode Anion Exchange | 2% Formic Acid in Methanol | 88 - 103 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Homogenization: Homogenize ~100 mg of tissue in 400 µL of cold phosphate-buffered saline (PBS) containing 0.1% ascorbic acid.
-
Internal Standard Spiking: To a 100 µL aliquot of the tissue homogenate, add 10 µL of 3-HAA-d3 internal standard solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers higher selectivity compared to PPT.
-
Homogenization: Homogenize ~100 mg of tissue in 400 µL of cold PBS.
-
Internal Standard Spiking: To a 100 µL aliquot of the tissue homogenate, add 10 µL of 3-HAA-d3 internal standard solution. Vortex briefly.
-
Acidification: Add 10 µL of 1M HCl to acidify the sample to pH < 3.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Organic Layer Collection: Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup and is ideal for complex matrices.
-
Homogenization: Homogenize ~100 mg of tissue in 500 µL of 2% formic acid in water.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Internal Standard Spiking: To the supernatant, add 10 µL of 3-HAA-d3 internal standard solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: Tryptophan metabolism via the kynurenine pathway.
Caption: General workflow for 3-HAA-d3 extraction from tissues.
References
Technical Support Center: 3-Hydroxyanthranilic Acid-d3 Calibration Curve Linearity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address linearity problems encountered during the development of calibration curves for 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) analysis. This resource is intended for researchers, scientists, and drug development professionals utilizing quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Non-Linear Calibration Curves
Non-linear calibration curves for 3-HAA-d3 can arise from a variety of factors, from sample preparation to instrument limitations. This guide provides a systematic approach to identifying and resolving the root cause of non-linearity.
Problem: My calibration curve for this compound is non-linear.
Below is a troubleshooting workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound shows a downward curve at higher concentrations. What is the likely cause?
This is a common indication of detector saturation or significant ionization suppression.[1] When the concentration of the analyte is too high, the detector response may no longer be proportional to the concentration.[1]
-
Troubleshooting Steps:
-
Extend the dilution series: Prepare standards with lower concentrations to identify the linear range of your detector.
-
Reduce injection volume: Injecting a smaller volume of your standards can help prevent overloading the detector.
-
Check instrument specifications: Consult your instrument manual for the specified linear dynamic range of your detector.
-
Evaluate Ionization: High concentrations of the analyte can lead to competition for ionization in the MS source, resulting in a plateauing signal. Diluting the samples can mitigate this effect.
-
Q2: I'm observing poor linearity (low R² value) across my entire calibration range. What should I investigate?
Poor linearity across the entire range often points to issues with the preparation of standards, the analytical column, the mobile phase, or inconsistent matrix effects.[1]
-
Troubleshooting Steps:
-
Verify standard preparation: Carefully re-prepare your stock and working standards, paying close attention to accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks, as errors in preparation are a frequent cause of non-linearity.[1]
-
Assess column performance: The column may be contaminated or degraded, leading to poor peak shape and inconsistent retention times.
-
Check mobile phase: Ensure the mobile phase is correctly prepared and that there is no precipitation.
-
Internal Standard Response: Check the response of the internal standard across all calibration points. A consistent internal standard response is crucial for accurate quantification.
-
Q3: What are the acceptance criteria for linearity of a calibration curve?
According to FDA guidelines for bioanalytical method validation, the linearity of a calibration curve is assessed by the accuracy of the back-calculated concentrations of the calibration standards.
-
Acceptance Criteria:
-
For all standards, except the Lower Limit of Quantitation (LLOQ), the back-calculated concentration should be within ±15% of the nominal concentration.[2]
-
For the LLOQ, the back-calculated concentration should be within ±20% of the nominal concentration.[2]
-
At least 75% of the calibration standards must meet these criteria.[3]
-
A correlation coefficient (R²) of ≥0.99 is generally expected.[3]
-
Q4: How can I minimize matrix effects that cause non-linearity?
Matrix effects occur when components in the sample matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement.[3]
-
Strategies to Minimize Matrix Effects:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for the endogenous, non-labeled compound. When quantifying 3-HAA-d3 as the analyte, a different, suitable SIL-IS should be used if matrix effects are suspected from the sample matrix itself (e.g., in spiked samples).
-
Improve Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances.[3]
-
Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of 3-Hydroxyanthranilic Acid from published methods. These can serve as a benchmark for your own experiments.
Table 1: Reported Calibration Ranges and Linearity for 3-Hydroxyanthranilic Acid
| Analytical Method | Calibration Range | Correlation Coefficient (R²) | Reference |
| HPLC-UV/Fluorescence | 0.2 - 6 µg/mL | > 0.998 | [4] |
| LC-MS | Not specified | Good linear response | [5] |
| LC-MS | Not specified | Linear over 1-200 nM | [6] |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for 3-Hydroxyanthranilic Acid
| Analytical Method | LOD | LOQ | Reference |
| HPLC-UV/Fluorescence | 0.05 µg/mL | 0.2 µg/mL | [4] |
| LC-MS | 3.31 - 10.80 nmol/L | 9.60 - 19.50 nmol/L | [7] |
| LC-MS/MS | 0.1 - 50 nM | 0.5 - 100 nM | [8] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards for this compound
This protocol describes the preparation of calibration standards for the quantification of this compound using a non-deuterated 3-Hydroxyanthranilic Acid as the analyte and 3-HAA-d3 as the internal standard. For troubleshooting linearity of 3-HAA-d3 itself, one would use a different stable isotope-labeled internal standard.
1. Stock Solution Preparation:
-
Analyte Stock (3-Hydroxyanthranilic Acid): Accurately weigh approximately 1 mg of 3-Hydroxyanthranilic Acid and dissolve it in 1 mL of a suitable solvent (e.g., 0.1 M NaOH, followed by dilution in water or methanol) to prepare a 1 mg/mL stock solution.[7]
-
Internal Standard Stock (this compound): Prepare a 1 mg/mL stock solution of this compound in a similar manner.
2. Intermediate and Working Standard Preparation:
-
Perform serial dilutions of the analyte stock solution with a suitable solvent (e.g., 50:50 methanol (B129727):water) to prepare a series of working standard solutions at concentrations that will be used to spike into the matrix.
-
Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).
3. Calibration Standard Preparation in Matrix:
-
To a set of tubes containing the sample matrix (e.g., plasma, cell culture media), add a small, fixed volume of each analyte working standard to achieve the desired calibration concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add a fixed volume of the working internal standard solution to each tube (except the blank matrix).
-
Include a blank sample (matrix only) and a zero sample (matrix + IS).
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS protocol that can be adapted for the analysis of this compound.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of each calibration standard and sample, add 200 µL of cold methanol containing the internal standard. Vortex and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase.[9]
2. LC-MS/MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
3-Hydroxyanthranilic Acid: Precursor ion (m/z) -> Product ion (m/z). Specific transitions should be optimized in-house.
-
This compound: Precursor ion (m/z) -> Product ion (m/z). The precursor ion will be shifted by +3 Da compared to the non-deuterated form.
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²).
Signaling Pathway
3-Hydroxyanthranilic acid is a key metabolite in the kynurenine (B1673888) pathway, which is the primary route of tryptophan catabolism.
Caption: The Kynurenine Pathway showing the synthesis of 3-Hydroxyanthranilic Acid.
References
- 1. organomation.com [organomation.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. repository.tudelft.nl [repository.tudelft.nl]
Validation & Comparative
A Comparative Guide to Method Validation for 3-Hydroxyanthranilic Acid-d3 Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxyanthranilic Acid (3-HAA) is crucial for understanding the kynurenine (B1673888) pathway's role in various physiological and pathological processes. This guide provides a comparative overview of validated analytical methods for the quantification of 3-HAA, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The use of a deuterated internal standard, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), is a common strategy to ensure high accuracy and precision.
Performance Comparison of Analytical Methods
The choice of an analytical method for 3-HAA quantification depends on the required sensitivity, selectivity, and the available instrumentation. Below is a summary of typical validation parameters for LC-MS/MS and HPLC-FLD methods.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for 3-Hydroxyanthranilic Acid Quantification
| Validation Parameter | Typical Performance Data | Source |
| **Linearity (R²) ** | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 100 nM | [1] |
| Accuracy (% Recovery) | Data not explicitly available for 3-HAA in the reviewed literature. For related tryptophan metabolites, accuracy is generally within 85-115%. | |
| Precision (% RSD) | Intra-day: < 15% Inter-day: < 15% (Typical acceptance criteria for bioanalytical methods) | [1] |
| Internal Standard | This compound |
Table 2: Comparison of HPLC-FLD Method Validation Parameters for 3-Hydroxyanthranilic Acid Quantification
| Validation Parameter | Typical Performance Data | Source |
| **Linearity (R²) ** | > 0.998 | [2] |
| Linear Range | 0.2 - 6 µg/mL | [2] |
| Accuracy (% Recovery) | 96 ± 1 – 103 ± 4 | [2] |
| Precision (% RSD) | Data not explicitly available in the reviewed literature. Typically <15% is expected. | |
| Internal Standard | Not always specified, but recommended for optimal accuracy. |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline typical experimental protocols for LC-MS/MS and HPLC-FLD based on published literature.
LC-MS/MS Method Protocol
This protocol is a composite based on common practices for the analysis of tryptophan metabolites in biological matrices like plasma or cell culture supernatant.[1]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or cell culture supernatant, add 10 µL of the internal standard working solution (this compound).
-
Add 200 µL of ice-cold methanol (B129727) (or acetonitrile) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile (B52724) with 0.1% formic acid).
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analytes of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Hydroxyanthranilic Acid: Specific precursor and product ion masses would be determined during method development (e.g., m/z 154.1 -> 136.1).
-
This compound (IS): Specific precursor and product ion masses for the deuterated standard would be determined (e.g., m/z 157.1 -> 139.1).
-
-
Ion Source Parameters: Optimized parameters for desolvation temperature, gas flow, and capillary voltage.
HPLC-FLD Method Protocol
This protocol is based on a validated method for the determination of 3-HAA in human sweat.[2]
1. Sample Preparation
-
For sweat samples, dilution with a suitable buffer may be sufficient.
-
For plasma or serum, a protein precipitation step similar to the LC-MS/MS protocol is recommended.
-
If an internal standard is used, it should be added before any precipitation or extraction steps.
2. Chromatographic Conditions
-
HPLC System: An HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 25 mM sodium acetate (B1210297) buffer (pH 5.5) and methanol (e.g., 90:10 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
3. Fluorescence Detection
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for method validation and the metabolic pathway where 3-Hydroxyanthranilic Acid is involved.
Caption: General experimental workflow for the quantification of 3-Hydroxyanthranilic Acid.
Caption: Simplified diagram of the Kynurenine Pathway highlighting 3-Hydroxyanthranilic Acid.
Conclusion
Both LC-MS/MS and HPLC-FLD are robust and reliable methods for the quantification of 3-Hydroxyanthranilic Acid. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for detecting low endogenous concentrations in complex biological matrices. HPLC-FLD provides a cost-effective alternative with good sensitivity, suitable for applications where picomolar detection limits are not essential. The choice of method should be guided by the specific research question, the required level of sensitivity, and the available resources. The use of a deuterated internal standard like this compound is highly recommended for both techniques to ensure the highest degree of accuracy and precision in the quantification.
References
A Researcher's Guide to Internal Standards for the Quantification of 3-Hydroxyanthranilic Acid
For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-Hydroxyanthranilic Acid (3-HAA), a critical metabolite in the kynurenine (B1673888) pathway, the selection of an appropriate internal standard is paramount for analytical accuracy and reliability. This guide provides an objective comparison of 3-Hydroxyanthranilic Acid-d3 with other common internal standards, supported by established principles and illustrative experimental data for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Critical Role of Internal Standards in 3-HAA Analysis
Internal standards are essential in quantitative mass spectrometry to correct for analyte loss during sample preparation and to compensate for matrix effects, which can suppress or enhance the analyte signal. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, 3-HAA, as closely as possible. The most common choices for internal standards in LC-MS/MS analysis of 3-HAA are stable isotope-labeled (SIL) compounds, such as deuterated (²H or D) and carbon-13 (¹³C) labeled 3-HAA, and structural analogs.
Comparison of Internal Standard Performance
The choice of internal standard significantly impacts data quality. Below is a comparison of the typical performance of this compound, a ¹³C-labeled 3-HAA, and a structural analog.
| Parameter | This compound | ¹³C-Labeled 3-Hydroxyanthranilic Acid | Structural Analog (e.g., 3-Nitrotyrosine) |
| Co-elution with Analyte | Nearly identical, but minor retention time shifts can occur. | Virtually identical, ensuring perfect co-elution. | Different retention time. |
| Correction for Matrix Effects | Good to Excellent. Minor retention time shifts can lead to slight inaccuracies in correction if matrix effects are highly variable across the peak. | Excellent. As it co-elutes perfectly, it experiences the exact same matrix effects as the analyte. | Poor to Fair. Does not accurately reflect the matrix effects experienced by the analyte due to different retention times and chemical properties. |
| Recovery During Sample Prep | Very similar to the analyte. | Identical to the analyte. | May differ significantly from the analyte. |
| Risk of Isotopic Exchange | Low, but possible if deuterium (B1214612) is in an exchangeable position. | Extremely low to negligible. | Not applicable. |
| Commercial Availability | Generally good. | Less common and often more expensive. | Varies depending on the chosen analog. |
| Relative Cost | Moderate. | High. | Low to Moderate. |
| Overall Recommendation | A reliable choice for most applications, but careful validation of chromatographic behavior is necessary. | The "gold standard" for highest accuracy and reliability, especially in complex matrices. | A less desirable option, only to be used when SIL standards are unavailable and after extensive validation. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context and methodology, the following diagrams illustrate the kynurenine pathway and a typical experimental workflow for 3-HAA quantification.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of 3-HAA using an internal standard.
Sample Preparation
This protocol is a general guideline and may require optimization for different biological matrices.
-
Sample Thawing: Thaw biological samples (e.g., plasma, serum, cerebrospinal fluid) on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known concentration of the internal standard solution (e.g., this compound in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent (e.g., methanol or acetonitrile (B52724) containing 0.1% formic acid).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation (Optional): For concentrating the sample, the supernatant can be dried under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring to an autosampler vial.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of 3-HAA.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to separate the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for 3-HAA and related metabolites.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions (Illustrative):
-
3-Hydroxyanthranilic Acid: Q1: m/z 154.0 -> Q3: m/z 136.0
-
This compound: Q1: m/z 157.0 -> Q3: m/z 139.0
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each specific instrument and analyte.
-
Conclusion
For the routine and reliable quantification of 3-Hydroxyanthranilic Acid, This compound serves as a robust internal standard. However, for applications demanding the highest level of accuracy and for overcoming significant matrix effects, a ¹³C-labeled internal standard is the superior choice, despite its higher cost. Structural analogs should be used with caution and only after rigorous validation. The provided protocols offer a solid foundation for developing and validating a quantitative LC-MS/MS method for 3-HAA in various biological matrices.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxyanthranilic Acid-d3
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount for robust and reliable study outcomes. This guide provides an objective comparison of analytical methods for the quantification of 3-Hydroxyanthranilic Acid (3-HAA), with a specific focus on the use of its deuterated internal standard, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3). The cross-validation of analytical methods ensures consistency and reliability of data, a critical aspect in preclinical and clinical studies.
Introduction to 3-Hydroxyanthranilic Acid and the Kynurenine (B1673888) Pathway
3-Hydroxyanthranilic acid is a key metabolite in the kynurenine pathway, the primary route of tryptophan degradation.[1][2][3][4][5] This pathway is integral to numerous physiological and pathological processes, including immune regulation and neuroinflammation. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) catalyze the initial and rate-limiting step of this pathway.[1] The balance between the neuroprotective and neurotoxic metabolites of the kynurenine pathway is crucial for cellular health.
dot
References
A Comparative Guide to the Linearity and Range Determination of 3-Hydroxyanthranilic Acid Assays
For researchers, scientists, and drug development professionals engaged in the analysis of tryptophan metabolism, the accurate quantification of 3-Hydroxyanthranilic Acid (3-HAA) is of paramount importance. As a key metabolite in the kynurenine (B1673888) pathway, fluctuations in 3-HAA levels have been implicated in a variety of neurological and immunological disorders.[1][2] This guide provides a comparative overview of various analytical methods for 3-HAA, with a focus on linearity and range determination. Particular emphasis is placed on the utility of isotopically labeled internal standards, such as 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), in enhancing assay performance.
Performance Comparison of Analytical Methods
The determination of 3-HAA in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection methods and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The use of a deuterated internal standard like 3-HAA-d3 is a hallmark of robust LC-MS/MS assays, providing superior accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.
Below is a summary of performance characteristics for different 3-HAA assays as reported in the literature.
| Method | Matrix | Linearity Range | LLOQ | LOD | Reference |
| HPLC with Fluorimetric Detection | Rat Brain Dialysate | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
| HPLC with Amperometric Detection | Urine | Not explicitly stated | Not explicitly stated | 0.2 pmol (30.62 pg) | [4] |
| HPLC with UV and Fluorescence Detection | Human Sweat | 0.2 - 6 µg/mL | 0.176 µg/mL | 0.053 µg/mL | [5] |
| LC-MS/MS | Cell Culture Supernatants | Not explicitly stated | 9.60 - 19.50 nmol/L | 3.31 - 10.80 nmol/L | [6] |
| UHPLC-MS/MS | "Blank" Serum | 7.8 - 250 nM | Not explicitly stated | Not explicitly stated | [7] |
| LC-MS/MS | Human Plasma & CSF | Based on endogenous concentrations | Not explicitly stated | Not explicitly stated | [8] |
The Kynurenine Pathway: The Biological Context of 3-Hydroxyanthranilic Acid
3-Hydroxyanthranilic acid is a crucial intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is integral to immune regulation and neuronal function.[9] Understanding the position of 3-HAA in this pathway is essential for interpreting its biological significance.
Figure 1: Simplified diagram of the Kynurenine Pathway showing the position of 3-Hydroxyanthranilic Acid.
Experimental Protocols
The following sections detail generalized experimental methodologies for the analysis of 3-HAA, with a specific focus on an LC-MS/MS approach incorporating a deuterated internal standard.
Sample Preparation
A critical step in the analysis of biological samples is the efficient extraction of the analyte and removal of interfering substances. A common procedure involves protein precipitation.
-
Internal Standard Spiking : To a 50 µL aliquot of the biological sample (e.g., serum, plasma, cell culture supernatant), add a known amount of the internal standard solution (e.g., 10 µL of 3-HAA-d3 in a suitable solvent).
-
Protein Precipitation : Add 400 µL of a cold organic solvent, such as methanol (B129727) or acetonitrile, to precipitate proteins.
-
Incubation and Centrifugation : Vortex the mixture and incubate at -20°C for at least one hour to ensure complete protein precipitation.[10] Subsequently, centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Collection : Carefully collect the supernatant for analysis.
Chromatographic Separation
The separation of 3-HAA from other components in the extract is typically achieved using reversed-phase HPLC.
-
Column : A C18 column is commonly employed for the separation.[3]
-
Mobile Phase : The mobile phase often consists of a mixture of an aqueous buffer (e.g., 25 mM sodium/acetic acid buffer, pH 5.5) and an organic modifier like methanol or acetonitrile.[3] The composition can be delivered isocratically or as a gradient to optimize separation.
-
Flow Rate : A typical flow rate is around 1.0 to 1.5 mL/min.[4]
Mass Spectrometric Detection
For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the detection method of choice. The use of a stable isotope-labeled internal standard, such as 3-HAA-d3, is crucial for accurate quantification.
-
Ionization : Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection : Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both the analyte (3-HAA) and the internal standard (3-HAA-d3). This highly selective detection mode minimizes interference from other compounds in the matrix.
Experimental Workflow for 3-HAA-d3 Assay
The logical flow of a typical LC-MS/MS assay for 3-HAA utilizing a deuterated internal standard is depicted below.
Figure 2: General experimental workflow for a 3-HAA assay using a deuterated internal standard.
Conclusion
The accurate determination of 3-Hydroxyanthranilic Acid is crucial for advancing our understanding of its role in health and disease. While various analytical methods are available, LC-MS/MS assays incorporating a stable isotope-labeled internal standard, such as this compound, offer the highest degree of accuracy, precision, and reliability. The data presented in this guide demonstrate the performance characteristics of different methods and provide a framework for establishing a robust and validated assay for 3-HAA in a research or clinical setting. The detailed experimental protocols and workflows serve as a practical resource for scientists and drug development professionals.
References
- 1. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molnar-institute.com [molnar-institute.com]
- 8. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.tudelft.nl [repository.tudelft.nl]
The Gold Standard for Bioanalysis: A Comparative Guide to 3-HAA-d3 for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-hydroxyanthranilic acid (3-HAA), the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of the deuterated internal standard, 3-HAA-d3, against its non-deuterated analog, supported by experimental data and detailed methodologies, establishing 3-HAA-d3 as the superior choice for robust bioanalytical assays.
3-Hydroxyanthranilic acid, a key metabolite in the kynurenine (B1673888) pathway of tryptophan metabolism, is implicated in a range of physiological and pathological processes, including immune regulation and neuroinflammation.[1] Accurate measurement of 3-HAA in biological matrices is therefore crucial for advancing research in these areas. The gold standard for such quantitative analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of internal standards to correct for analytical variability.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs like 3-HAA-d3, are widely recognized as the optimal choice for quantitative mass spectrometry.[2] These standards are chemically almost identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects and potential matrix-induced suppression or enhancement.[3] This near-perfect mimicking of the analyte's behavior allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the internal standard's signal remains constant even with variations in sample preparation or instrument performance.[4]
The use of a non-deuterated analog as an internal standard, while a more economical option, introduces a greater risk of analytical error. Structural analogs may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte, leading to less effective compensation for matrix effects and other sources of variability.
Performance Data: 3-HAA-d3 as the Internal Standard
| Performance Metric | Typical Value | Description |
| Linearity (r²) | > 0.99 | Indicates a strong linear relationship between the concentration and the instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 100 nM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |
| Intra-day Precision (%RSD) | < 15% | Measures the reproducibility of results within the same day of analysis.[6] |
| Inter-day Precision (%RSD) | < 15% | Measures the reproducibility of results across different days of analysis.[6] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by analyzing quality control samples with known concentrations.[5] |
Table 1: Typical performance characteristics for the quantification of 3-HAA using 3-HAA-d3 as an internal standard.
Experimental Protocol: Quantification of 3-HAA in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the quantification of 3-HAA in human plasma, employing 3-HAA-d3 as the internal standard.
1. Materials and Reagents:
-
3-Hydroxyanthranilic acid (3-HAA) analytical standard
-
3-Hydroxyanthranilic acid-d3 (3-HAA-d3) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 3-HAA in a suitable solvent (e.g., 60% 0.1 M NaOH and 40% diluent).[7]
-
Prepare a 1 mg/mL stock solution of 3-HAA-d3 in the same solvent.[7]
-
From these stock solutions, prepare working solutions of 3-HAA for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of 3-HAA-d3 at a fixed concentration to be spiked into all samples, calibrators, and QCs.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 300 µL of cold acetonitrile containing the 3-HAA-d3 internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-HAA: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on instrument)
-
3-HAA-d3: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on instrument)
-
-
Collision Energy and other MS parameters should be optimized for maximum signal intensity.
-
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of 3-HAA to the peak area of the 3-HAA-d3 internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the 3-HAA standards.
-
The concentration of 3-HAA in the unknown samples is then determined from the calibration curve.
Visualizing the Scientific Context and Workflow
To provide a clearer understanding of the biochemical context and the analytical process, the following diagrams have been generated.
References
- 1. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-laboratory Comparison of 3-Hydroxyanthranilic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxyanthranilic Acid (3-HAA), a key metabolite in the kynurenine (B1673888) pathway, is critical for understanding its role in various physiological and pathological processes.[1][2] This guide provides a comparative overview of analytical methodologies for 3-HAA, drawing upon published data from various laboratories. While direct inter-laboratory proficiency testing data for 3-Hydroxyanthranilic Acid-d3 (a common internal standard) is not publicly available, this document synthesizes single-laboratory validation data to offer a valuable comparative perspective on method performance.
Comparative Analysis of Analytical Methodologies
The primary methods for the quantification of 3-HAA in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally considered the gold standard due to its high selectivity and sensitivity, often employing stable isotope-labeled internal standards like this compound for optimal accuracy.[3][4][5]
The following tables summarize the performance characteristics of various published methods, providing a benchmark for laboratories establishing or evaluating their own analytical procedures.
Table 1: Performance Characteristics of HPLC-Based Methods for 3-HAA Analysis
| Laboratory/Study | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| Mahidol University (2024)[1] | Sweat | 0.2–6 | Not explicitly stated | Not explicitly stated | < 3 (intra-day), < 6 (inter-day) | 96 ± 1 – 103 ± 4 |
| Christen, S., et al. (1994)[6] | Plasma / LDL | Not detailed | Not detailed | Not detailed | Not detailed | 96.5 ± 0.5 |
Table 2: Performance Characteristics of LC-MS/MS-Based Methods for 3-HAA Analysis
| Laboratory/Study | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) |
| Zhu, W., et al. (2011)[3][5] | Serum, Urine, Cell Culture | Not explicitly stated | 0.1–50 nM | 0.5–100 nM | 1.0% - 17.4% | Not explicitly stated |
| The John Paul II Catholic University of Lublin (2019)[4] | Cell Culture Medium | Not explicitly stated | 3.31–10.80 nmol/L | 9.60–19.50 nmol/L | Satisfactory | Satisfactory |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of experimental protocols from the cited literature.
Method 1: HPLC with UV and Fluorescence Detection for 3-HAA in Sweat[1]
-
Sample Preparation: Sweat was collected on absorbent patches. After collection, 0.5 mL of de-ionized water was added to the pad, and the solution was separated by centrifugation. Deproteinization was achieved by adding 6% (v/v) perchloric acid in a 1:1 ratio, followed by centrifugation to collect the supernatant for analysis.
-
Chromatographic Conditions:
-
Mobile Phase: 20 mmol/L sodium acetate, 3 mmol/L zinc acetate, and 7% (v/v) acetonitrile.
-
Flow Rate: 1 mL/min.
-
Column: Not explicitly stated, but a reversed-phase column is implied.
-
Detection: UV detection at 250 nm for 3-HAA.
-
Injection Volume: 20 µL.
-
Method 2: LC-MS/MS for Tryptophan Metabolites in Serum, Urine, and Cell Culture[3][5]
-
Sample Preparation (Serum and Cell Culture): To 50 µL of sample, 10 µL of an internal standard mix (including 3-HAA-d3) was added. The sample was diluted with 40 µL of water containing 0.1% formic acid. Protein precipitation was performed by adding 400 µL of cold methanol (B129727) and incubating at -20 °C for 1 hour. After centrifugation, the supernatant was collected, dried, and reconstituted in 100 µL of 0.1% formic acid in water.
-
Sample Preparation (Urine): 10 µL of the internal standard mix was added to 10 µL of urine, and the sample was diluted to 100 µL with 0.1% formic acid in water, followed by centrifugation.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 silica (B1680970) column (reversed-phase).
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion multiple reaction monitoring (MRM) mode.
-
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biochemical relevance of 3-HAA, the following diagrams are provided.
References
- 1. Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Isotopic Purity of Commercial 3-Hydroxyanthranilic Acid-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based studies. In the analysis of the kynurenine (B1673888) pathway, a critical metabolic route implicated in numerous physiological and pathological processes, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) serves as an essential tool for the precise measurement of its unlabeled counterpart. However, the isotopic purity of this commercial standard can vary between suppliers and even between batches, potentially impacting the accuracy of experimental results. This guide provides a framework for evaluating the isotopic purity of commercial 3-HAA-d3, offering a comparison with potential alternatives and detailing the experimental protocols necessary for its verification.
Data Presentation: A Comparative Overview
A direct comparison of the isotopic purity of commercially available 3-HAA-d3 is often challenging due to the limited publicly available data from vendors. While chemical purity, typically determined by HPLC, is often stated (e.g., >95%), the more critical measure of isotopic distribution is frequently absent from product descriptions. Researchers should always request a Certificate of Analysis (CoA) that specifies the isotopic distribution.
Below is a template table illustrating how to compare different commercial sources of 3-HAA-d3 once the necessary data has been obtained. For the purpose of this guide, hypothetical data is used to demonstrate the comparison.
| Product | Supplier | Chemical Purity (HPLC) | Isotopic Purity (% d3) | Isotopic Distribution (% d2, d1, d0) | Other Deuterated Metabolites Offered |
| This compound | Vendor A | >98% | 98.5% | d2: 1.0%, d1: 0.4%, d0: 0.1% | L-Tryptophan-d5, L-Kynurenine-d4 |
| This compound | Vendor B | >95% | 97.2% | d2: 2.1%, d1: 0.6%, d0: 0.1% | L-Tryptophan-d8 |
| This compound | Vendor C | >96% | 99.1% | d2: 0.7%, d1: 0.1%, d0: 0.1% | None |
Note: The data above is illustrative. Researchers must obtain actual values from vendor-supplied Certificates of Analysis.
Alternative Deuterated Standards
While 3-HAA-d3 is a specific internal standard, researchers can also consider other deuterated compounds in the kynurenine pathway for broader metabolic studies. These include:
-
L-Tryptophan-d5 or -d8: As the precursor to the entire pathway, these standards are useful for monitoring overall pathway flux.
-
L-Kynurenine-d4: A key intermediate, this standard can be used to quantify a central metabolite in the pathway.
The choice of internal standard will depend on the specific analytes being quantified.
Experimental Protocols
The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following is a generalized protocol for this analysis.
Objective: To determine the isotopic distribution of a commercial this compound standard.
Materials:
-
This compound standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Exactive, Triple TOF)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the 3-HAA-d3 standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to achieve a final concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte.
-
Flow rate: 0.2-0.5 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Scan type: Full scan MS
-
Mass range: m/z 100-200 (to include the masses of d0 to d3 isotopologues)
-
Resolution: >70,000
-
Data analysis: Extract the ion chromatograms for the theoretical exact masses of the unlabeled (d0), d1, d2, and d3 forms of 3-Hydroxyanthranilic Acid.
-
-
-
Data Interpretation:
-
Calculate the peak area for each isotopologue.
-
Determine the percentage of each isotopologue relative to the total peak area of all isotopologues. This will provide the isotopic distribution.
-
Visualizations
Tryptophan Metabolism via the Kynurenine Pathway
The following diagram illustrates the metabolic conversion of tryptophan to 3-hydroxyanthranilic acid and its subsequent products.
Caption: Simplified diagram of the Kynurenine Pathway leading to 3-Hydroxyanthranilic Acid.
Experimental Workflow for Isotopic Purity Assessment
This diagram outlines the key steps involved in the experimental determination of the isotopic purity of a 3-HAA-d3 standard.
Caption: Experimental workflow for determining the isotopic purity of 3-HAA-d3.
Performance of 3-HAA-d3 in Plasma vs. Urine: A Comparative Guide for Bioanalysis
For researchers and scientists in drug development and metabolomics, the accurate quantification of endogenous molecules like 3-hydroxyanthranilic acid (3-HAA) is crucial. The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-hydroxyanthranilic acid-d3 (3-HAA-d3), is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring precision and accuracy. This guide provides a comparative overview of the performance of 3-HAA-d3 when used as an internal standard for the quantification of 3-HAA in two common biological matrices: plasma and urine.
Comparison of Method Performance
The choice of biological matrix significantly impacts the performance of an analytical method. Plasma is a complex matrix containing high concentrations of proteins, lipids, and other endogenous components that can interfere with the analysis. Urine is generally a cleaner matrix but can have high variability in salt concentration, pH, and volume, which also presents analytical challenges.
Below is a table summarizing the expected performance characteristics of an LC-MS/MS method for 3-HAA using 3-HAA-d3 as an internal standard in plasma versus urine. These are based on typical validation parameters outlined in regulatory guidance.
| Performance Parameter | Plasma | Urine | Rationale for Differences |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both matrices are expected to yield excellent linearity with the use of a proper internal standard. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Regulatory guidelines require high accuracy for both matrices. The SIL-IS corrects for variability. |
| Precision (%RSD) | ≤ 15% | ≤ 15% | Similar to accuracy, the use of 3-HAA-d3 should ensure high precision in both matrices. |
| Recovery (%) | 70-90% | 85-105% | Plasma's high protein and lipid content often requires more extensive sample preparation (e.g., protein precipitation, SPE), which can lead to lower and more variable recovery compared to the simpler extraction from urine. |
| Matrix Effect | Moderate to High | Low to Moderate | Plasma is known for significant matrix effects due to phospholipids (B1166683) and other endogenous components causing ion suppression or enhancement.[1][2] Urine typically has fewer interfering components, leading to a lesser matrix effect. |
| Lower Limit of Quantification (LLOQ) | Potentially Higher | Potentially Lower | The greater matrix effect and lower recovery in plasma may result in a slightly higher LLOQ compared to urine. |
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing experimental results. Below are typical LC-MS/MS protocols for the quantification of 3-HAA in plasma and urine using 3-HAA-d3 as an internal standard.
Sample Preparation
Plasma:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold methanol (B129727) containing the internal standard, 3-HAA-d3.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Urine:
-
Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 5,000 rpm for 5 minutes to pellet any sediment.
-
Dilution: Dilute 50 µL of the urine supernatant with 450 µL of mobile phase containing the internal standard, 3-HAA-d3.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting from a low percentage of mobile phase B, increasing to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 3-HAA and 3-HAA-d3.
-
Data Analysis: Quantify 3-HAA by calculating the peak area ratio of the analyte to the internal standard (3-HAA-d3).
-
Visualizations
The following diagrams illustrate the metabolic pathway of 3-HAA and a typical experimental workflow for its analysis.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Experimental Workflow for 3-HAA Quantification.
References
The Analytical Gold Standard: A Cost-Benefit Analysis of 3-Hydroxyanthranilic Acid-d3 in Routine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tryptophan metabolism, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and experimental outcomes. This guide provides a comprehensive cost-benefit analysis of using 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3) as an internal standard in routine liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Hydroxyanthranilic Acid (3-HAA), a key metabolite in the kynurenine (B1673888) pathway.
3-Hydroxyanthranilic acid is an important intermediate in the kynurenine pathway of tryptophan metabolism and has been implicated in a variety of physiological and pathological processes, including immune regulation and neuroinflammation. Accurate and precise quantification of 3-HAA in biological matrices is therefore essential for advancing our understanding of its role in health and disease. The use of a stable isotope-labeled internal standard, such as 3-HAA-d3, is widely considered the gold standard for achieving the highest levels of analytical accuracy and precision. This guide will objectively compare the costs associated with using 3-HAA-d3 against the substantial benefits it provides in terms of analytical performance, supported by experimental data and detailed protocols.
Cost Analysis: this compound vs. Non-Deuterated Standard
The primary consideration for many laboratories when choosing an internal standard is the cost of the material. While deuterated standards are generally more expensive than their non-labeled counterparts due to the synthetic complexities involved in their production, this initial investment must be weighed against the potential costs of failed experiments, data variability, and the need for extensive method troubleshooting.
| Compound | Supplier | Catalog Number | Quantity | Price (USD) |
| This compound | Santa Cruz Biotechnology | sc-223405 | 1 mg | ~$250 |
| LGC Standards | TRC-H801792 | 1 mg | ~$300 | |
| 3-Hydroxyanthranilic Acid | Sigma-Aldrich | 148776 | 250 mg | ~$363 |
| Biosynth | FH66789 | 1 g | ~$175 | |
| AbMole BioScience | M2755 | 50 mg | ~$40 | |
| APExBIO | B5307 | 500 mg | ~$67 | |
| MedChemExpress | HY-W001171 | 100 mg | ~$52 |
As the table illustrates, the initial purchase price of this compound is significantly higher on a per-milligram basis compared to the non-deuterated compound. However, the amount of internal standard used per sample is typically very small (in the nanogram range), meaning a 1 mg vial of 3-HAA-d3 can be sufficient for thousands of analyses.
Benefit Analysis: The Analytical Advantages of this compound
The higher cost of a deuterated internal standard is justified by the significant improvements in analytical performance it provides. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the most effective way to compensate for variations that can occur during sample preparation and analysis.[1][2]
Key Benefits:
-
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can contain endogenous compounds that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since 3-HAA-d3 is chemically identical to 3-HAA, it is affected by matrix effects in the same way, allowing for accurate correction and more reliable quantification.[1][3]
-
Improved Accuracy and Precision: By compensating for variability in sample extraction, recovery, and instrument response, 3-HAA-d3 significantly improves the accuracy and precision of the analytical method. This is reflected in lower coefficients of variation (%CV) for quality control samples and a greater confidence in the measured concentrations of 3-HAA.[4]
-
Enhanced Method Robustness: Methods employing a deuterated internal standard are more robust and less susceptible to variations in experimental conditions. This leads to higher data quality, fewer failed analytical runs, and increased throughput in a routine analysis setting.[5]
-
Simplified Method Development: The use of a deuterated internal standard can simplify method development and validation, as it effectively addresses many of the challenges associated with complex biological matrices.[5]
Performance Comparison: With and Without a Deuterated Internal Standard
| Analytical Parameter | Method with Deuterated Internal Standard | Method with Non-Deuterated/No Internal Standard |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (%CV) | <15% | <20% |
| Accuracy (%Bias) | ±15% | ±20% |
| Recovery | Consistent and reproducible | Variable |
| Matrix Effect | Effectively compensated | Significant and variable |
Note: This table represents a synthesis of expected performance based on multiple sources and general principles of bioanalysis. Specific values will vary depending on the exact method and laboratory conditions.
A study by Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry demonstrated that the range of interpatient assay imprecision (CV) was consistently lower with a deuterated internal standard (2.7%-5.7%) compared to a structural analog internal standard (7.6%-9.7%).[1] This highlights the superior ability of a deuterated standard to compensate for matrix variability between different patient samples.
Experimental Protocols
The following is a representative experimental protocol for the quantification of 3-Hydroxyanthranilic Acid in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for kynurenine pathway metabolites.[6][7][8][9][10][11]
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Hydroxyanthranilic Acid and this compound in methanol (B129727).
-
Working Standard Solutions: Serially dilute the 3-HAA stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution: Dilute the 3-HAA-d3 stock solution to a final concentration of 100 ng/mL in methanol:water (1:1, v/v).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of 3-HAA into a pooled blank plasma matrix.
Sample Preparation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 3-HAA-d3 internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
3-Hydroxyanthranilic Acid: m/z 154.1 → 136.1
-
This compound: m/z 157.1 → 139.1
-
Mandatory Visualizations
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Experimental Workflow for 3-HAA Analysis.
Conclusion
The use of this compound as an internal standard in the routine analysis of 3-Hydroxyanthranilic Acid offers significant advantages in terms of analytical performance, data quality, and method robustness. While the initial cost of the deuterated standard is higher than its non-labeled counterpart, the long-term benefits of improved accuracy, precision, and reduced need for method troubleshooting represent a sound investment for any laboratory conducting quantitative bioanalysis. By minimizing the impact of matrix effects and other sources of analytical variability, 3-HAA-d3 enables researchers to have greater confidence in their results, which is paramount in the fields of drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 3. myadlm.org [myadlm.org]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.tudelft.nl [repository.tudelft.nl]
Safety Operating Guide
Proper Disposal of 3-Hydroxyanthranilic Acid-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxyanthranilic Acid-d3, a compound suspected of causing cancer and classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Summary of Hazards and Physical Properties
A thorough understanding of the hazards associated with this compound is the first step in safe disposal. The following table summarizes key data points.
| Property | Value | Reference |
| CAS Number | 548-93-6 (non-deuterated) | [2] |
| Molecular Formula | C₇H₄D₃NO₃ | N/A |
| Appearance | Solid | [3] |
| Melting Point | 240 °C | [3] |
| Solubility | Slightly soluble in water; soluble in hot water, alcohol, and ether. | [3] |
| Hazard Classifications | Acute toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Serious Eye Irritation - Category 2; Carcinogenicity - Category 2; Specific target organ toxicity (single exposure) - Category 3 (respiratory system). | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [2] |
Step-by-Step Disposal Protocol
Given that this compound is a suspected carcinogen, all waste containing this material must be treated as hazardous.[2][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5][6][7]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all dry, solid waste contaminated with this compound, such as contaminated gloves, bench paper, and Kim Wipes, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., a high-density polyethylene (B3416737) drum) and have a secure, leak-proof lid.
-
Label the container with "DANGER/CAUTION – CHEMICAL CARCINOGEN" in addition to the standard hazardous waste label.[4]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, compatible, and leak-proof container.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound" and the "Carcinogen" hazard warning.
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[2]
-
3. Container Management:
-
Keep waste containers closed except when adding waste.
-
Store the waste containers in a designated and properly labeled satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[5][8][9]
-
The storage area should be well-ventilated.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal documentation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 548-93-6 Name: 3-hydroxyanthranilic acid [xixisys.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling 3-Hydroxyanthranilic Acid-d3
Essential Safety and Handling Guide for 3-Hydroxyanthranilic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound. The following procedures are based on the hazardous properties of the non-deuterated parent compound, 3-Hydroxyanthranilic Acid, and general best practices for handling aromatic amines and deuterated substances.
Hazard Assessment
3-Hydroxyanthranilic Acid is classified as a hazardous chemical.[1] It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye irritation and skin irritation.[1] Furthermore, it is a suspected carcinogen.[1] Due to the presence of deuterium, this compound may have altered metabolic and toxicological properties, necessitating a cautious approach.
Summary of Hazards:
| Hazard Classification | Category |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A[1] |
| Carcinogenicity | Category 2[1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure. | Nitrile or neoprene gloves (double-gloving recommended).[2] | Safety glasses with side shields or chemical splash goggles.[1] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation.[2] | Lab coat.[2] |
| Solution Preparation | Chemical fume hood.[1] | Nitrile or neoprene gloves.[2] | Chemical splash goggles or a face shield.[2] | As needed, based on vapor pressure and concentration. | Lab coat.[2] |
| General Handling and Transfer | Well-ventilated laboratory area. | Nitrile or neoprene gloves.[2] | Safety glasses.[2] | Not generally required if handled in a well-ventilated area. | Lab coat.[2] |
Operational and Disposal Plans
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Protect from light and moisture.[1] Deuterated compounds are often hygroscopic and can absorb moisture from the atmosphere.[3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and moisture absorption.[1][3]
Spill Response:
-
Evacuate the immediate area and notify personnel.
-
Wear appropriate PPE, including respiratory protection, before re-entering the spill area.[2]
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[2]
-
For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand.[2]
-
Collect the spilled material and absorbent into a suitable, sealed container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[2]
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.[2]
-
Respirator (if required): Perform a seal check to ensure a proper fit.[2]
-
Eye Protection: Put on safety glasses, goggles, or a face shield.[2]
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[2]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.[2]
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.[2]
-
Eye Protection: Remove eye protection from the back.[2]
-
Respirator (if used): Remove the respirator from the back.[2]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
